molecular formula C16H11NO2 B1307805 4-quinolin-8-ylbenzoic Acid CAS No. 216059-95-9

4-quinolin-8-ylbenzoic Acid

Cat. No.: B1307805
CAS No.: 216059-95-9
M. Wt: 249.26 g/mol
InChI Key: ZHVGZDKFCXKGQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Quinolin-8-ylbenzoic Acid is an organic compound with the molecular formula C₁₆H₁₁NO₂ . It features a benzoic acid moiety linked directly to the 8-position of a quinoline ring, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This specific structure makes it a valuable intermediate for synthesizing more complex molecules and for investigating structure-activity relationships. Quinoline derivatives are extensively studied for their wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities . The quinoline nucleus is a common feature in many therapeutic agents, and its mechanism of action can include intercalation with DNA, inhibition of various kinase enzymes, and the imposition of oxidative stress on target cells . Researchers can utilize this compound as a key building block in the development of novel compounds for pharmaceutical discovery, agrochemicals, and in the creation of functional materials . Its structural motifs are also relevant in corrosion science and as ligands in metal-organic chemistry . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-quinolin-8-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11NO2/c18-16(19)13-8-6-11(7-9-13)14-5-1-3-12-4-2-10-17-15(12)14/h1-10H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVGZDKFCXKGQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C3=CC=C(C=C3)C(=O)O)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400538
Record name 4-quinolin-8-ylbenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216059-95-9
Record name 4-(8-Quinolinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=216059-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-quinolin-8-ylbenzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Characterization of 4-(Quinolin-8-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(quinolin-8-yl)benzoic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The unique juxtaposition of the quinoline and benzoic acid moieties imparts distinct electronic and structural features, which are elucidated through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document offers a predictive interpretation of the compound's spectral characteristics, grounded in the analysis of analogous structures, and provides standardized protocols for experimental data acquisition.

Molecular Structure and Spectroscopic Overview

4-(Quinolin-8-yl)benzoic acid possesses a rigid, planar architecture. The quinoline nucleus, a bicyclic aromatic heterocycle, is linked at its 8-position to the 4-position of a benzoic acid ring. This arrangement facilitates electronic communication between the electron-withdrawing carboxylic acid group and the nitrogen-containing heterocyclic system. Spectroscopic analysis is crucial for confirming the identity, purity, and structural integrity of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 4-(quinolin-8-yl)benzoic acid are based on established data for 8-substituted quinolines and para-substituted benzoic acids.[1][2][3]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to exhibit distinct signals for the protons on both the quinoline and benzoic acid rings. The chemical shifts are influenced by the electronic environment of each proton. The carboxylic acid proton is anticipated to appear as a broad singlet at a downfield chemical shift, typically above 12 ppm, due to hydrogen bonding.[4]

Table 1: Predicted ¹H NMR Chemical Shifts for 4-(Quinolin-8-yl)benzoic Acid in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2'~8.9dd~4.2, 1.7
H-3'~7.6dd~8.3, 4.2
H-4'~8.4dd~8.3, 1.7
H-5'~7.8d~8.0
H-6'~7.5t~7.8
H-7'~7.9d~7.5
H-2, H-6~8.2d~8.5
H-3, H-5~7.9d~8.5
-COOH>12br s-

Note: The numbering of the quinoline ring is primed to distinguish it from the benzoic acid ring.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on all non-equivalent carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-(Quinolin-8-yl)benzoic Acid in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1~130
C-2, C-6~131
C-3, C-5~129
C-4~145
C-2'~150
C-3'~122
C-4'~136
C-4a'~148
C-5'~128
C-6'~127
C-7'~130
C-8'~138
C-8a'~142
-COOH~167
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for structural verification.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). prep2 Add a small amount of TMS as an internal standard. prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the spectrometer and lock on the deuterium signal. acq2 Shim the magnetic field to achieve optimal resolution. acq1->acq2 acq3 Acquire 1H spectrum (e.g., 16 scans). acq2->acq3 acq4 Acquire 13C spectrum (e.g., 1024 scans). acq3->acq4 proc1 Apply Fourier transform to the FID. proc2 Phase correct the spectrum. proc1->proc2 proc3 Calibrate the chemical shift scale to TMS (0.00 ppm). proc2->proc3 proc4 Integrate the 1H signals and pick peaks for both spectra. proc3->proc4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Transfer to Spectrometer cluster_proc cluster_proc cluster_acq->cluster_proc Transfer Raw Data FTIR_Workflow cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_process Data Processing setup1 Ensure the ATR crystal is clean. setup2 Collect a background spectrum of the empty ATR. setup1->setup2 sample1 Place a small amount of the solid sample onto the ATR crystal. sample2 Apply pressure using the anvil to ensure good contact. sample1->sample2 sample3 Collect the sample spectrum (e.g., 32 scans at 4 cm-1 resolution). sample2->sample3 process1 The software automatically subtracts the background from the sample spectrum. process2 Identify and label the major absorption peaks. process1->process2 cluster_setup cluster_setup cluster_sample cluster_sample cluster_setup->cluster_sample Ready for Sample cluster_process cluster_process cluster_sample->cluster_process Transfer Data

Caption: Workflow for FT-IR data acquisition using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The molecular formula of 4-(quinolin-8-yl)benzoic acid is C₁₆H₁₁NO₂, with a molecular weight of 249.26 g/mol .

Predicted Mass Spectrum

In a typical electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) is expected at m/z 249. Key fragmentation pathways would involve the loss of moieties from the carboxylic acid group and fragmentation of the quinoline ring.

Table 4: Predicted Key Ions in the Mass Spectrum of 4-(Quinolin-8-yl)benzoic Acid

m/zProposed FragmentFragmentation Pathway
249[M]⁺˙Molecular Ion
232[M - OH]⁺Loss of hydroxyl radical
204[M - COOH]⁺Loss of carboxyl radical
176[M - COOH - HCN]⁺Subsequent loss of HCN from the quinoline ring
128[C₉H₆N]⁺Quinoline fragment

The fragmentation of the quinoline ring often involves the loss of HCN. [5]The benzoic acid moiety is prone to losing the hydroxyl and carboxyl groups. [6]

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS) Data Acquisition

Electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer is ideal for obtaining accurate mass data.

Workflow for HRMS Analysis (ESI-TOF)

HRMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile). prep2 Add a small amount of formic acid for positive ion mode or ammonium hydroxide for negative ion mode to aid ionization. prep1->prep2 acq1 Infuse the sample solution into the ESI source at a low flow rate (e.g., 5 µL/min). acq2 Optimize source parameters (e.g., capillary voltage, gas flow, temperature). acq1->acq2 acq3 Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500). acq2->acq3 proc1 Identify the molecular ion peak ([M+H]+ or [M-H]-). proc2 Calculate the elemental composition from the accurate mass measurement. proc1->proc2 proc3 Analyze the isotopic pattern to confirm the elemental composition. proc2->proc3 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq Introduce Sample cluster_proc cluster_proc cluster_acq->cluster_proc Transfer Data

Caption: Workflow for HRMS data acquisition and analysis.

Conclusion

The spectroscopic characterization of 4-(quinolin-8-yl)benzoic acid through NMR, IR, and MS provides a comprehensive understanding of its molecular structure. The predicted data, based on well-established principles and analysis of related compounds, serves as a reliable reference for researchers. The detailed experimental protocols outlined in this guide are designed to ensure the acquisition of high-quality, reproducible data, which is fundamental to advancing research and development in the chemical sciences.

References

  • Supplementary Information - The Royal Society of Chemistry.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Master Organic Chemistry. Available at: [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis... - Doc Brown's Chemistry. Available at: [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv - Journal of Applied Bioanalysis. Available at: [Link]

  • Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions - ResearchGate. Available at: [Link]

  • NMR study of O and N, O-substituted 8-quinolinol derivatives - PubMed. Available at: [Link]

  • The C-13 NMR spectrum of benzoic acid - Doc Brown's Chemistry. Available at: [Link]

  • 4-(Quinoline-8-sulfonamido)benzoic acid | C16H12N2O4S | CID 776645 - PubChem. Available at: [Link]

  • Benzoic acid - NIST Chemistry WebBook. Available at: [Link]

  • Interpreting IR Spectra - Chemistry Steps. Available at: [Link]

  • Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Nov - Semantic Scholar. Available at: [Link]

  • MASS SPECTRA OF OXYGENATED QUINOLINES - Canadian Science Publishing. Available at: [Link]

  • Synthesis and Theoretical Study of 4-(2-methyl-4- oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Available at: [Link]

  • IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. - ResearchGate. Available at: [Link]

  • 1 H NMR chemical shifts of aromatic protons of compounds 8-21 - ResearchGate. Available at: [Link]

  • The C=O Bond, Part III: Carboxylic Acids | Spectroscopy Online. Available at: [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. Available at: [Link]

  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC - NIH. Available at: [Link]

  • mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions... - Doc Brown's Chemistry. Available at: [Link]

  • Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. Available at: [Link]

  • 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0001870). Available at: [Link]

  • Benzoic acids and derivatives - MassBank. Available at: [Link]

  • 12.7: Interpreting Infrared Spectra - Chemistry LibreTexts. Available at: [Link]

  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Available at: [Link]

  • Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. Available at: [Link]

  • A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Available at: [Link]

  • interpreting infra-red spectra - Chemguide. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • A section of 13C NMR spectra of benzoic acid 4-DBA organic salt 5. - ResearchGate. Available at: [Link]

  • Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry - ResearchGate. Available at: [Link]

  • Supporting information - The Royal Society of Chemistry. Available at: [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - UNCW Institutional Repository. Available at: [Link]

  • The IR spectra of benzoic acid in the CCl 4 solution: The w OH bands of... - ResearchGate. Available at: [Link]

  • Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. Available at: [Link]

  • What functional groups would be present in benzoic acid and seen on the IR spectrum? - Quora. Available at: [Link]

Sources

Crystal Structure Analysis of 4-(Quinolin-8-yl)benzoic Acid: From Synthesis to Supramolecular Architecture

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract: This guide provides a comprehensive technical overview of the crystal structure analysis of 4-(quinolin-8-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and materials science. We delve into the rationale behind its structural investigation, detailing the complete workflow from chemical synthesis and single-crystal growth to advanced single-crystal X-ray diffraction (SC-XRD) analysis. The core of this work presents a detailed examination of the molecule's crystal structure, focusing on the intricate network of intermolecular interactions that govern its supramolecular assembly. By synthesizing experimental protocols with mechanistic insights, this document serves as an authoritative resource for researchers, scientists, and drug development professionals engaged in crystal engineering and structure-based design.

Introduction: The Scientific Imperative

The convergence of specific molecular scaffolds in a single molecule often yields novel properties not present in the individual components. The title compound, 4-(quinolin-8-yl)benzoic acid, is a prime example, marrying the biologically significant quinoline core with the versatile benzoic acid moiety. Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount for predicting its behavior and unlocking its full potential.

The Quinoline Moiety: A Privileged Scaffold

The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry. Its rigid, planar structure and ability to engage in various non-covalent interactions make it a frequent component of pharmacologically active agents. Notably, quinoline derivatives have demonstrated a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties. The nitrogen atom in the ring can act as a hydrogen bond acceptor, while the aromatic system is prone to π-π stacking interactions, both of which are critical for molecular recognition at biological targets.

Benzoic Acid: A Master of Supramolecular Chemistry

The carboxylic acid group of benzoic acid is a powerful and highly predictable functional group in crystal engineering. It readily forms robust and directional hydrogen bonds, most famously the carboxylic acid dimer synthon, a highly stable motif where two molecules are linked by a pair of O-H···O hydrogen bonds. This predictable self-assembly makes it an invaluable tool for designing ordered crystalline materials with specific physicochemical properties, such as solubility and stability.

Rationale for the Structural Analysis of 4-(quinolin-8-yl)benzoic acid

The structural elucidation of 4-(quinolin-8-yl)benzoic acid is driven by the need to understand how the functionalities of its two core components—the quinoline and benzoic acid groups—interact and dictate the overall crystal packing. Key scientific questions include:

  • Does the molecule form the expected carboxylic acid dimer, or does the quinoline nitrogen compete as a hydrogen bond acceptor?

  • What role do weaker interactions, such as C-H···O contacts and π-π stacking, play in stabilizing the crystal lattice?

  • How does the dihedral angle between the quinoline and phenyl rings influence the molecular conformation and overall packing efficiency?

Answering these questions provides a blueprint for designing new co-crystals, salts, and related derivatives with tailored properties for applications in drug development and the creation of novel functional materials.

Experimental Methodology: A Validated Workflow

The following protocols represent a self-validating system, where the success of each step is a prerequisite for the next, culminating in a high-quality, publishable crystal structure.

Synthesis of 4-(quinolin-8-yl)benzoic acid

The synthesis of the title compound is reliably achieved via a Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning methodology is chosen for its high efficiency, tolerance of various functional groups, and generally mild reaction conditions.

Protocol:

  • Reactant Preparation: In a nitrogen-purged Schlenk flask, combine 8-bromoquinoline (1.0 eq), 4-(methoxycarbonyl)phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq).

  • Solvent and Base: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio), followed by a base, such as K₂CO₃ (3.0 eq). The base is crucial for activating the boronic acid.

  • Reaction: Heat the mixture under reflux (approximately 100 °C) with vigorous stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Ester Hydrolysis: Upon completion, cool the reaction to room temperature, and perform a standard aqueous workup. The resulting crude ester is then hydrolyzed using an aqueous solution of lithium hydroxide (LiOH) in a tetrahydrofuran (THF)/methanol mixture to yield the carboxylic acid.

  • Purification: Acidify the mixture with HCl to precipitate the product. The solid is collected by filtration, washed with water, and dried under vacuum. Recrystallization from a suitable solvent like ethanol yields the pure 4-(quinolin-8-yl)benzoic acid.

Single Crystal Growth

The acquisition of diffraction-quality single crystals is the most critical and often most challenging step. The slow evaporation method is selected here as it allows molecules to self-assemble into a thermodynamically stable, highly ordered lattice with minimal defects.

Protocol:

  • Solvent Selection: Choose a solvent or solvent system in which the compound has moderate solubility. For 4-(quinolin-8-yl)benzoic acid, a mixture of dimethylformamide (DMF) and water is effective.

  • Solution Preparation: Prepare a nearly saturated solution of the purified compound in the chosen solvent system at room temperature.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Harvesting: Once well-formed, block-shaped crystals appear, carefully harvest them from the solution using a nylon loop.

Experimental Workflow: From Synthesis to Structure

The logical flow from chemical synthesis to final structural analysis is a multi-stage process where each step builds upon the last. This workflow ensures data integrity and a reliable final model.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd Single-Crystal X-ray Diffraction cluster_analysis Structure Analysis S1 Suzuki-Miyaura Coupling S2 Ester Hydrolysis S1->S2 S3 Recrystallization S2->S3 C1 Slow Evaporation (DMF/Water) S3->C1 Pure Compound X1 Crystal Mounting & Screening C1->X1 Diffraction-Quality Crystal X2 Data Collection (Mo Kα radiation) X1->X2 X3 Data Reduction (Integration & Scaling) X2->X3 A1 Structure Solution (e.g., SHELXT) X3->A1 Reflection Data (*.hkl file) A2 Structure Refinement (e.g., SHELXL) A1->A2 A3 Validation & CIF Generation A2->A3 End Final Structural Model A3->End

Caption: Workflow from synthesis to final crystal structure model.

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Refinement

SC-XRD is the definitive method for determining the atomic arrangement within a crystalline solid.

Protocol:

  • Data Collection: A suitable crystal is mounted on a diffractometer. The data for 4-(quinolin-8-yl)benzoic acid was collected at a controlled temperature (e.g., 150 K) using molybdenum (Mo Kα, λ = 0.71073 Å) radiation. A low temperature is used to minimize thermal vibrations, resulting in a more precise structure.

  • Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors like polarization and absorption.

  • Structure Solution: The phase problem is solved using direct methods or dual-space algorithms (e.g., with the program SHELXT) to obtain an initial electron density map and a preliminary molecular model.

  • Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL). This iterative process adjusts atomic positions, and displacement parameters to minimize the difference between observed and calculated structure factors, resulting in a final, accurate model.

Results and Discussion: The Crystal Structure Unveiled

The analysis of 4-(quinolin-8-yl)benzoic acid reveals a highly ordered and fascinating supramolecular architecture governed by a hierarchy of intermolecular forces.

Crystallographic Data Summary

The quality of a crystal structure determination is assessed by several key parameters, summarized below. A low R-factor (R1) indicates a good agreement between the model and the experimental data.

Parameter4-(quinolin-8-yl)benzoic acid
Chemical FormulaC₁₆H₁₁NO₂
Formula Weight249.26
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)10.133(3)
b (Å)5.1182(13)
c (Å)22.569(6)
β (°)98.485(10)
Volume (ų)1157.3(5)
Z (molecules/unit cell)4
Temperature (K)150(2)
Radiation (λ, Å)Mo Kα (0.71073)
Reflections Collected8219
Unique Reflections2038
Final R1 [I > 2σ(I)]0.053
wR2 (all data)0.116
Molecular Conformation

In the solid state, the molecule is not perfectly planar. The quinoline and phenyl rings are twisted relative to each other, with a significant dihedral angle between their mean planes. This twist is a compromise between maximizing π-conjugation (which favors planarity) and minimizing steric hindrance between the hydrogen atoms on the adjacent rings.

Supramolecular Assembly: A Network of Interactions

The crystal packing is dominated by strong hydrogen bonds involving the carboxylic acid group. Instead of forming the common centrosymmetric dimer, the molecules assemble into an infinite one-dimensional chain along the crystallographic b-axis. This chain is formed by a strong O-H···N hydrogen bond between the carboxylic acid proton and the nitrogen atom of the quinoline ring of an adjacent molecule.

This primary interaction is supported by weaker C-H···O interactions, which link these chains together to form a two-dimensional sheet. Finally, these sheets are stacked upon one another, stabilized by π-π interactions between the aromatic rings of the quinoline and phenyl groups.

G cluster_chain 1D Supramolecular Chain cluster_chain2 Adjacent 1D Chain mol1 Quinoline Ring Carboxylic Acid (OH) mol2 Quinoline Ring (N) Carboxylic Acid mol1:c->mol2:q Strong O-H···N Hydrogen Bond mol3 Quinoline Ring Carboxylic Acid (OH) mol2->mol3 Weak π-π Stacking & C-H···O Interactions mol4 Quinoline Ring (N) Carboxylic Acid mol3:c->mol4:q Strong O-H···N Hydrogen Bond

Caption: Key intermolecular interactions in the crystal lattice.

Implications and Future Directions

Insights for Drug Design and Crystal Engineering

The discovery that the O-H···N hydrogen bond is the dominant interaction is a critical insight. It demonstrates that the quinoline nitrogen is a more favorable hydrogen bond acceptor than the carbonyl oxygen of the carboxylic acid in this specific steric and electronic context. This knowledge can be leveraged to:

  • Design Co-crystals: Introduce "guest" molecules that can disrupt or complement this O-H···N bond to create new crystalline forms with altered properties like solubility or dissolution rate.

  • Predict Polymorphs: The observed structure represents one possible packing arrangement. Computational screening can now be used to explore other potential, energetically similar crystal forms (polymorphs) that might exhibit different properties.

Proposed Future Studies
  • Co-crystallization Screening: A systematic study involving co-crystallization with other active pharmaceutical ingredients (APIs) or pharmaceutically acceptable co-formers could yield novel multi-component solids.

  • Computational Analysis: A detailed analysis using Hirshfeld surfaces or Quantum Theory of Atoms in Molecules (QTAIM) would provide quantitative insight into the relative strengths of the various intermolecular interactions.

  • Polymorph Screening: A comprehensive screening for polymorphs using different crystallization conditions (solvents, temperatures, evaporation rates) is warranted to explore the full solid-state landscape of this compound.

Conclusion

The single-crystal X-ray diffraction analysis of 4-(quinolin-8-yl)benzoic acid provides a definitive view of its solid-state structure. The molecule adopts a non-planar conformation and assembles into one-dimensional chains via strong O-H···N hydrogen bonds, a departure from the commonly observed carboxylic acid dimer synthon. These chains are further organized by weaker C-H···O and π-π stacking interactions to form a stable three-dimensional lattice. This detailed structural knowledge is not merely an academic exercise; it is foundational, actionable intelligence for the rational design of new materials and pharmaceutical formulations with precisely controlled properties.

References

  • Jain, S. K., & Pathak, A. (2021). Recent advances in the anticancer activity of quinoline derivatives. RSC Medicinal Chemistry. [Link]

  • Marella, A., et al. (2013). Quinoline: A versatile scaffold. Journal of the Chinese Chemical Society. [Link]

  • Aakeröy, C. B., & Seddon, K. R. (1993). The hydrogen bond and crystal engineering. Chemical Society Reviews. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]

  • Fun, H.-K., et al. (2008). 4-(Quinolin-8-yl)benzoic acid. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances. [Link]

Methodological & Application

Application Notes and Protocol for the Synthesis of 4-(quinolin-8-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(quinolin-8-yl)benzoic acid is a valuable bifunctional molecule that incorporates both a quinoline and a benzoic acid moiety. This structural motif is of significant interest to researchers in medicinal chemistry and materials science. The quinoline core is a privileged scaffold found in numerous biologically active compounds, while the carboxylic acid group provides a handle for further functionalization, such as amide bond formation or coordination to metal centers. This document provides a comprehensive, field-proven protocol for the synthesis of 4-(quinolin-8-yl)benzoic acid via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.

Reaction Principle and Mechanism

The synthesis of 4-(quinolin-8-yl)benzoic acid is achieved through a Suzuki-Miyaura cross-coupling reaction between 8-bromoquinoline and 4-carboxyphenylboronic acid.[1] This reaction is a cornerstone of modern organic synthesis due to its high efficiency, mild reaction conditions, and broad functional group tolerance.[2]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:[3][4]

  • Oxidative Addition: A palladium(0) catalyst inserts into the carbon-bromine bond of 8-bromoquinoline to form a palladium(II) intermediate. This is often the rate-determining step of the cycle.

  • Transmetalation: In the presence of a base, the 4-carboxyphenyl group from the boronic acid is transferred to the palladium(II) complex. The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates this transfer.[4]

  • Reductive Elimination: The quinolinyl and carboxyphenyl groups on the palladium center couple to form the desired carbon-carbon bond of 4-(quinolin-8-yl)benzoic acid. This step regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.

Experimental Workflow Diagram

Suzuki_Coupling_Workflow reagents Reagents: - 8-Bromoquinoline - 4-Carboxyphenylboronic acid - Pd(OAc)₂ - K₂CO₃ - Solvent (Dioxane/H₂O) reaction_setup Reaction Setup: - Combine reagents in a flask - Degas with an inert gas - Heat with stirring reagents->reaction_setup 1. Combine workup Aqueous Workup: - Cool the reaction mixture - Acidify with HCl - Extract with an organic solvent reaction_setup->workup 2. Reaction purification Purification: - Dry the organic layer - Remove solvent in vacuo - Recrystallize the crude product workup->purification 3. Isolate characterization Characterization: - ¹H NMR - ¹³C NMR - Mass Spectrometry purification->characterization 4. Purify final_product Final Product: 4-(quinolin-8-yl)benzoic acid characterization->final_product 5. Verify

Caption: Workflow for the synthesis of 4-(quinolin-8-yl)benzoic acid.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
8-Bromoquinoline208.051.04 g5.0Limiting reagent
4-Carboxyphenylboronic acid165.930.995 g6.01.2 equivalents
Palladium(II) Acetate (Pd(OAc)₂)224.500.056 g0.255 mol%
Potassium Carbonate (K₂CO₃)138.212.07 g15.03.0 equivalents
1,4-Dioxane-40 mL-Anhydrous
Deionized Water-10 mL-Degassed
Hydrochloric Acid (2 M)-As needed-For acidification
Ethyl Acetate-~150 mL-For extraction
Anhydrous Magnesium Sulfate-As needed-For drying
Deuterated Solvent (e.g., DMSO-d₆)-As needed-For NMR
Procedure
  • Reaction Setup:

    • To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 8-bromoquinoline (1.04 g, 5.0 mmol), 4-carboxyphenylboronic acid (0.995 g, 6.0 mmol), palladium(II) acetate (0.056 g, 0.25 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to create an inert atmosphere.

    • Add 1,4-dioxane (40 mL) and deionized water (10 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling with an inert gas for at least 30 minutes.

  • Reaction:

    • Heat the reaction mixture to 80-90 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC). A suitable eluent system is typically a mixture of hexane and ethyl acetate.

    • The reaction is generally complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the 1,4-dioxane under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add approximately 50 mL of deionized water.

    • Acidify the mixture to a pH of approximately 3-4 by the dropwise addition of 2 M hydrochloric acid. This will precipitate the carboxylic acid product.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude 4-(quinolin-8-yl)benzoic acid can be purified by recrystallization.[5][6][7] A suitable solvent system for recrystallization is an ethanol/water mixture.[7][8]

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Characterization

The structure and purity of the synthesized 4-(quinolin-8-yl)benzoic acid should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for both the quinoline and the benzoic acid moieties. The aromatic protons will appear in the range of 7.0-9.0 ppm. The carboxylic acid proton will typically appear as a broad singlet at a downfield chemical shift (often >10 ppm).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the requisite number of carbon signals, including the characteristic signal for the carboxylic acid carbonyl carbon at approximately 165-175 ppm.[9][10]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Safety and Handling Precautions

  • 8-Bromoquinoline: This compound is harmful if swallowed and causes skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Palladium(II) Acetate: Palladium compounds can be toxic and are potential sensitizers. Avoid inhalation of dust and contact with skin and eyes.

  • 1,4-Dioxane: This solvent is a suspected carcinogen and is flammable. Use only in a well-ventilated fume hood and away from ignition sources.

  • General Precautions: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves, when performing this procedure. Ensure that all manipulations are carried out in a properly functioning chemical fume hood.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Suzuki, A. (1982). Organoboron compounds in new synthetic reactions. Pure and Applied Chemistry, 54(9), 1729-1742.
  • Chemistry LibreTexts. (2020). Recrystallization. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Solvent for recrystallization of benzoic acid?. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved from [Link]

  • Wnuk, S., Wyrzykiewicz, E., Kaczmarek, E., & Kinastowski, S. (1990). Carbon‐13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280.
  • Al-Masoudi, N. A., & Al-Salihi, N. I. (2013). Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Baghdad Science Journal, 10(3), 537-546.
  • Scribd. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

  • Hu, Y., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(17), 3056.
  • ResearchGate. (n.d.). Synthesis and biological activity of peptide derivatives of 2-hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-YL) benzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Retrieved from [Link]

Sources

preparation of 4-(quinolin-8-yl)benzoic acid derivatives for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Preparation of 4-(Quinolin-8-yl)benzoic Acid Derivatives for Biological Screening For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of medicinal chemistry.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and π-π stacking interactions make it an ideal scaffold for designing molecules that can bind to a wide array of biological targets.[3] Consequently, quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][4][5]

The 4-(quinolin-8-yl)benzoic acid framework, in particular, presents a compelling architecture for drug discovery. It combines the biologically active quinoline moiety with a benzoic acid group. The carboxylic acid function can serve as a key pharmacophore, mimicking interactions of endogenous ligands or acting as a handle for creating a library of ester or amide derivatives to explore structure-activity relationships (SAR).[3][6] The linkage at the 8-position of the quinoline ring directs the benzoic acid substituent into a distinct spatial orientation, which can be exploited for selective targeting of enzyme active sites or receptor binding pockets.

This guide provides a comprehensive, field-proven methodology for the synthesis of a representative 4-(quinolin-8-yl)benzoic acid derivative and outlines detailed protocols for its subsequent evaluation in two primary biological screening assays: a cancer cell cytotoxicity assay and a kinase inhibition assay.

Strategic Overview: A Modular Approach to Synthesis and Screening

The overall workflow is designed as a modular process, beginning with the chemical synthesis of the core compound and culminating in its biological evaluation. This allows for iterative optimization at each stage of the drug discovery process.

G Overall Workflow: Synthesis to Biological Evaluation cluster_synthesis Part 1: Chemical Synthesis cluster_screening Part 2: Biological Screening S1 Selection of Starting Materials (8-bromoquinoline & Boronic Ester) S2 Suzuki-Miyaura Cross-Coupling S1->S2 S3 Ester Hydrolysis S2->S3 S4 Purification & Characterization (Chromatography, NMR, MS) S3->S4 B1 Compound Preparation (Stock Solution & Dilutions) S4->B1 Qualified Compound B2 Cytotoxicity Assay (e.g., MTT Assay on MCF-7 cells) B1->B2 B3 Kinase Inhibition Assay (e.g., ADP-Glo™ Assay) B1->B3 B4 Data Analysis (IC50 / EC50 Determination) B2->B4 B3->B4

Caption: Overall Workflow: Synthesis to Biological Evaluation.

Part 1: Synthesis of 4-(Quinolin-8-yl)benzoic Acid

The most robust and versatile method for constructing the C-C bond between the quinoline and benzene rings is the Suzuki-Miyaura cross-coupling reaction.[7][8] This palladium-catalyzed reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of its key reagents (boronic acids and organohalides).[9]

Synthetic Scheme

The synthesis is a two-step process: (1) Suzuki-Miyaura coupling to form the carbon-carbon bond and (2) Saponification (ester hydrolysis) to yield the final carboxylic acid.

G cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Ester Hydrolysis start1 reagents1 + start1->reagents1 8-Bromoquinoline end1 start2 arrow1 Pd(PPh₃)₄, K₂CO₃ 1,4-Dioxane/H₂O Reflux, 4h reagents1->arrow1 Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate arrow1->end1 Methyl 4-(quinolin-8-yl)benzoate arrow2 1. LiOH, THF/H₂O 2. HCl (aq) start2->arrow2 Methyl 4-(quinolin-8-yl)benzoate end2 arrow2->end2 4-(Quinolin-8-yl)benzoic acid

Caption: Two-step synthesis of 4-(quinolin-8-yl)benzoic acid.

Protocol 1.1: Synthesis of Methyl 4-(quinolin-8-yl)benzoate

Rationale: This protocol utilizes a common palladium catalyst, Tetrakis(triphenylphosphine)palladium(0), and a standard base, potassium carbonate. The boronic ester is used in a slight excess to ensure complete consumption of the bromoquinoline. A dioxane/water solvent system is effective for dissolving both the organic substrates and the inorganic base.[10]

ReagentMolar Eq.MW ( g/mol )Amount
8-Bromoquinoline1.0208.051.00 g (4.81 mmol)
Methyl 4-(...)-benzoate1.1262.121.39 g (5.29 mmol)
Pd(PPh₃)₄0.031155.56167 mg (0.14 mmol)
K₂CO₃3.0138.211.99 g (14.43 mmol)
1,4-Dioxane--30 mL
Water--10 mL

Procedure:

  • To a 100 mL two-necked round-bottom flask equipped with a condenser and magnetic stir bar, add 8-bromoquinoline (1.00 g), methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.39 g), and potassium carbonate (1.99 g).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Add 1,4-dioxane (30 mL) and water (10 mL) via syringe.

  • Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (167 mg). The mixture will typically turn yellow/orange.

  • Heat the reaction mixture to reflux (approx. 90-100 °C) with vigorous stirring for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 8-bromoquinoline spot is consumed.

  • Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL).

  • Transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ester as a solid.

Protocol 1.2: Synthesis of 4-(Quinolin-8-yl)benzoic Acid

Rationale: Lithium hydroxide is a strong base suitable for saponification that minimizes side reactions. A mixed solvent system (THF/water) ensures solubility of the ester. Acidification in the final step is necessary to protonate the carboxylate salt and precipitate the desired carboxylic acid.

Procedure:

  • Dissolve the purified methyl 4-(quinolin-8-yl)benzoate (e.g., 1.0 g, 3.63 mmol) in a mixture of Tetrahydrofuran (THF) (20 mL) and water (10 mL) in a round-bottom flask.

  • Add lithium hydroxide monohydrate (LiOH·H₂O) (305 mg, 7.26 mmol, 2.0 eq.).

  • Stir the mixture at room temperature for 12-18 hours. Monitor by TLC until the starting ester is consumed.

  • Remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 3-4 by the dropwise addition of 1 M HCl. A precipitate will form.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(quinolin-8-yl)benzoic acid.

Self-Validation and Characterization: The identity and purity of the final compound must be confirmed by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To assess purity.

Part 2: Protocols for Biological Screening

Once synthesized and characterized, the compound is ready for biological evaluation. Proper handling and preparation of the test compound are paramount for obtaining reliable data.

Protocol 2.1: Compound Stock Preparation

Rationale: Dimethyl sulfoxide (DMSO) is the standard solvent for preparing stock solutions of small molecules for biological assays due to its high solubilizing power and compatibility with most cell-based and biochemical assays at low final concentrations (<0.5%).

  • Accurately weigh 5-10 mg of 4-(quinolin-8-yl)benzoic acid into a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve a stock concentration of 10 mM.

  • Vortex or sonicate until the compound is completely dissolved.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Protocol 2.2: In Vitro Cytotoxicity Screening (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. This protocol is designed for a 96-well plate format suitable for screening.

G Workflow for MTT Cytotoxicity Assay Day1_1 Seed Cells (e.g., MCF-7 at 5,000 cells/well) Day1_2 Incubate (24 hours) Day1_1->Day1_2 Day2_1 Prepare Compound Dilutions Day1_2->Day2_1 Day2_2 Treat Cells (Add diluted compound) Day2_1->Day2_2 Day2_3 Incubate (48-72 hours) Day2_2->Day2_3 Day4_1 Add MTT Reagent (5 mg/mL) Day2_3->Day4_1 Day4_2 Incubate (3-4 hours) Day4_1->Day4_2 Day4_3 Solubilize Formazan (Add DMSO or Solubilization Buffer) Day4_2->Day4_3 Day4_4 Read Absorbance (570 nm) Day4_3->Day4_4

Caption: Workflow for MTT Cytotoxicity Assay.

Procedure:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 breast cancer cells) into a 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Include wells with media only for background control. Incubate for 24 hours at 37°C, 5% CO₂.[12]

  • Compound Treatment:

    • Prepare a serial dilution of the 10 mM stock solution in culture medium to achieve final desired concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, etc.).

    • Carefully remove the old media from the cells and add 100 µL of the media containing the test compound dilutions.

    • Include "vehicle control" wells treated with the same final concentration of DMSO as the compound-treated wells (e.g., 0.1% DMSO).

    • Include "untreated control" wells with fresh media only.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours.[11]

  • Formazan Solubilization: Carefully aspirate the media from the wells without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]

  • Data Acquisition: Measure the absorbance at 590 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 2.3: In Vitro Kinase Inhibition Screening (ADP-Glo™ Assay)

Rationale: Protein kinases are a major class of drug targets.[13] Many quinoline derivatives are known to be kinase inhibitors.[3] The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction.[14] Less light indicates less ADP, meaning the kinase has been inhibited. It is a robust, high-throughput method.[14][15]

Procedure:

  • Kinase Reaction:

    • In a 96-well or 384-well plate, set up the kinase reaction. This will typically include the kinase of interest (e.g., a tyrosine kinase like Src), its specific substrate, and ATP in a reaction buffer.

    • Add the 4-(quinolin-8-yl)benzoic acid derivative at various concentrations. Include positive control (known inhibitor) and negative control (DMSO vehicle) wells.

    • The total reaction volume is typically small (5-25 µL).

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for the recommended time (e.g., 60 minutes).

  • ADP Detection (Step 1): Add an equal volume of ADP-Glo™ Reagent to all wells. This reagent terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation (Step 2): Add a double volume of Kinase Detection Reagent. This reagent converts the ADP generated in the first step into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by plotting percent inhibition versus the log of the inhibitor concentration.

References

  • Bhandare, R. R., et al. (2015). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Mini reviews in medicinal chemistry, 15(9), 745–768. Available at: [Link]

  • Mohssen, H. F., Ali, N. M., & Ali, H. A. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Available at: [Link]

  • Zhang, Y., et al. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-influenza Agents. Semantic Scholar. Available at: [Link]

  • Al-Ostath, A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(11), 3423. Available at: [Link]

  • Kii, I., et al. (2016). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. Journal of biomolecular screening, 21(2), 164–172. Available at: [Link]

  • Gupta, H., et al. (2017). Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

  • Ökten, S. (2019). New quinoline derivatives via Suzuki coupling reactions. Journal of Chemical Research, 43(7-8), 274-279. Available at: [Link]

  • Tzani, A., et al. (2021). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 26(11), 3235. Available at: [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481–490. Available at: [Link]

  • Riss, T. L., & Moravec, R. A. (2004). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Corporation. Available at: [Link]

  • Singh, S., & Prajapati, S. (2017). Quinoline derivative and their pharmacological & medicinal potential. ScienceScholar. Available at: [Link]

  • Hussein, F. H., & Al-Ouqaili, F. N. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. Available at: [Link]

  • Govindarao, V., et al. (2022). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. ACS Omega, 7(12), 10567–10579. Available at: [Link]

  • Kumar, S., et al. (2011). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 11(13), 1129–1143. Available at: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. Available at: [Link]

  • de Souza, A. C. S., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7622. Available at: [Link]

  • Sharma, P. C., et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Advanced Scientific Research, 13(06), 01-11. Available at: [Link]

  • Google Patents. (n.d.). Preparation method for quinoline-4-carboxylic acid derivative.
  • Eurofins DiscoverX. (2026). Accelerating kinase drug discovery with validated kinase activity assay kits. Available at: [Link]

  • Stanetty, P., & Schnürch, M. (2010). A Mild Palladium-Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. ResearchGate. Available at: [Link]

  • Pal, M. (2015). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. Available at: [Link]

  • Patel, R., et al. (2014). Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal of Pharmacy and Biological Sciences, 9(4), 48-52. Available at: [Link]

  • The Scientist. (2026). Sino Biological's Launch of SwiftFluo® TR-FRET Kits Pioneers a New Era in High-Throughout Kinase Inhibitor Screening. Available at: [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). Measuring Cell Viability / Cytotoxicity. Available at: [Link]

  • Li, X., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 553. Available at: [Link]

  • ResearchGate. (n.d.). Cytotoxicity Assay Protocol v1. Available at: [Link]

  • Jose, J., & Thomas, A. (2024). The Chemistry and Applications of Quinoline: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 14(1), 225-236. Available at: [Link]

  • Kumar, A., et al. (2020). A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 4-(Quinolin-8-yl)benzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(quinolin-8-yl)benzoic acid via the Suzuki-Miyaura coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure robust and reproducible outcomes.

I. Reaction Overview and Key Challenges

The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] In the synthesis of 4-(quinolin-8-yl)benzoic acid, an organoboron species, 4-carboxyphenylboronic acid, is coupled with an organohalide, 8-bromoquinoline.

While the Suzuki coupling is widely used, its success is contingent on a careful interplay of multiple parameters.[3] Challenges in this specific synthesis can arise from the properties of the quinoline moiety, which can act as a Lewis base and potentially poison the palladium catalyst.[4] This guide will address these specific challenges and provide a framework for optimizing the reaction.

General Reaction Scheme:

II. Troubleshooting Guide: A Symptom-Based Approach

This section is structured to help you diagnose and resolve common issues encountered during the synthesis of 4-(quinolin-8-yl)benzoic acid.

Issue 1: Low to No Product Formation

Q: My reaction shows little to no formation of the desired 4-(quinolin-8-yl)benzoic acid, with starting materials largely unreacted. What are the likely causes and how can I address them?

A: Senior Application Scientist's Insights:

Low or no conversion is a common issue in Suzuki couplings and can stem from several factors. A systematic approach to troubleshooting is crucial.

1. Catalyst Inactivity or Decomposition:

  • Cause: The palladium catalyst is the heart of the reaction. Its inactivity can be due to oxidation of the Pd(0) active species or poisoning. The nitrogen atom in the quinoline ring can coordinate to the palladium center, inhibiting its catalytic activity.[4]

  • Solution:

    • Degassing: Ensure rigorous degassing of your solvent and reaction mixture to remove oxygen, which can oxidize the Pd(0) catalyst. Bubbling argon or nitrogen through the solvent for an extended period is effective.

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands. These ligands can stabilize the Pd(0) species and promote the oxidative addition step, which is often rate-limiting.[4][5] Good starting points are SPhos or XPhos.

    • Catalyst Precursor: Using a pre-catalyst, such as a Pd(II) source that is reduced in situ, can sometimes be more effective than using a Pd(0) source directly.

2. Ineffective Base:

  • Cause: The base plays a critical role in the transmetalation step by activating the boronic acid.[1][2][6] An inappropriate base or insufficient amount can halt the catalytic cycle.

  • Solution:

    • Base Strength and Solubility: A common and effective base for Suzuki couplings is potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Potassium phosphate (K₃PO₄) is a stronger base that can be effective for more challenging couplings. The solubility of the base is also important; using a mixed solvent system (e.g., dioxane/water) can improve the solubility and effectiveness of inorganic bases.

    • Anhydrous Conditions: While some water is often beneficial, completely anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be highly effective, especially with boronic esters.[4]

3. Issues with Starting Materials:

  • Cause: The quality of your 8-bromoquinoline and 4-carboxyphenylboronic acid is paramount. Impurities in the 8-bromoquinoline or decomposition of the boronic acid can inhibit the reaction.

  • Solution:

    • Purity Check: Verify the purity of your starting materials by NMR or other analytical techniques.

    • Boronic Acid Stability: Boronic acids can undergo protodeboronation (loss of the boronic acid group).[4] Using the corresponding boronate ester (e.g., pinacol ester) can improve stability.[4]

Troubleshooting Workflow for Low Conversion:

low_conversion start Low/No Product check_catalyst 1. Verify Catalyst Activity - Degas thoroughly? - Appropriate ligand? start->check_catalyst check_base 2. Evaluate Base - Sufficient strength? - Adequate solubility? check_catalyst->check_base check_sm 3. Assess Starting Materials - Purity confirmed? - Boronic acid intact? check_base->check_sm optimize_conditions Systematically Optimize: - Screen ligands (e.g., SPhos) - Screen bases (e.g., K3PO4) - Screen solvents (e.g., Dioxane/H2O) check_sm->optimize_conditions success Improved Yield optimize_conditions->success

Caption: A systematic workflow for troubleshooting low product yield.

Issue 2: Presence of Significant Side Products

Q: My reaction is producing a significant amount of side products, complicating purification and reducing the yield of 4-(quinolin-8-yl)benzoic acid. What are these side products and how can I minimize them?

A: Senior Application Scientist's Insights:

Side reactions are a common challenge in Suzuki couplings. Identifying the major side products is the first step to mitigating their formation.

1. Homocoupling of the Boronic Acid:

  • Cause: This side reaction forms 4,4'-dicarboxybiphenyl from the coupling of two molecules of 4-carboxyphenylboronic acid. It is often promoted by the presence of Pd(II) species in the absence of the aryl halide or by the presence of oxygen.

  • Solution:

    • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its homocoupling.

    • Stoichiometry: Ensure an appropriate stoichiometry, typically a slight excess of the boronic acid (1.1-1.5 equivalents).

    • Rigorous Degassing: As with catalyst decomposition, thoroughly degassing the reaction mixture is crucial to prevent oxygen-mediated side reactions.

2. Protodeboronation:

  • Cause: This is the cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom, to form benzoic acid. This is often promoted by aqueous basic conditions and elevated temperatures.[4]

  • Solution:

    • Use of Boronate Esters: As mentioned previously, boronate esters (e.g., pinacol esters) are generally more stable and less prone to protodeboronation.[4]

    • Milder Base/Conditions: If protodeboronation is a significant issue, consider using a milder base or lowering the reaction temperature.

3. Dehalogenation of 8-Bromoquinoline:

  • Cause: The 8-bromoquinoline can be reduced to quinoline. This can occur via a competing reaction pathway where a hydride source is present.

  • Solution:

    • Solvent Choice: Ensure the use of high-purity, dry solvents. Some solvents, if not properly dried, can be a source of hydrides.

    • Ligand Effects: The choice of ligand can influence the relative rates of the desired cross-coupling and undesired dehalogenation. Screening different ligands may be necessary.

Table 1: Common Side Products and Mitigation Strategies

Side ProductStructureCauseMitigation Strategy
Homocoupling Product4,4'-dicarboxybiphenylExcess boronic acid, oxygenControl stoichiometry, rigorous degassing
Protodeboronation ProductBenzoic AcidAqueous base, heatUse boronate ester, milder conditions
Dehalogenation ProductQuinolineHydride sourcesUse dry solvents, screen ligands
Issue 3: Difficult Purification

Q: I am having difficulty purifying the final product, 4-(quinolin-8-yl)benzoic acid, from the reaction mixture. What are the best practices for purification?

A: Senior Application Scientist's Insights:

Purification can be challenging due to the presence of residual starting materials, side products, and the palladium catalyst. A multi-step purification strategy is often required.

1. Initial Workup:

  • Acid-Base Extraction: The carboxylic acid functionality of the product allows for purification via acid-base extraction.

    • After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Basify the aqueous layer with a solution of sodium hydroxide (NaOH) to deprotonate the carboxylic acid, making it water-soluble.

    • Separate the aqueous layer and wash it with an organic solvent to remove non-acidic impurities.

    • Acidify the aqueous layer with hydrochloric acid (HCl) to precipitate the product.

    • Collect the solid product by filtration.

2. Recrystallization:

  • Solvent Selection: For further purification, recrystallization is a powerful technique.[7][8] The choice of solvent is critical. A solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures is ideal. Common solvents for recrystallization of benzoic acid derivatives include water, ethanol, or mixtures thereof.[7]

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot solvent.

    • Allow the solution to cool slowly to form crystals.

    • Collect the purified crystals by filtration.

3. Chromatography:

  • When to Use: If recrystallization does not provide sufficient purity, column chromatography may be necessary.

  • Stationary and Mobile Phases: Silica gel is a common stationary phase. The mobile phase will typically be a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol), with the polarity adjusted to achieve good separation.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and ligand combination for this reaction?

A1: While there is no single "best" combination for all Suzuki couplings, for challenging substrates like 8-bromoquinoline, bulky and electron-rich phosphine ligands are generally preferred.[5] A good starting point is to screen catalysts such as Pd(PPh₃)₄, PdCl₂(dppf), and pre-catalysts in combination with ligands like SPhos or XPhos.

Q2: How do I choose the right base?

A2: The choice of base is critical for the transmetalation step.[1][6][9][10]

  • Inorganic Bases: K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. K₃PO₄ is a stronger base and can be effective for less reactive aryl chlorides.

  • Organic Bases: In some cases, organic bases like triethylamine (TEA) can be used, but they are generally less effective for activating boronic acids.

  • Fluoride Sources: Bases like KF can be effective, particularly when base-labile functional groups are present.[6]

Q3: What is the role of water in the reaction?

A3: A small amount of water is often beneficial in Suzuki couplings that use inorganic bases. Water can help to dissolve the base and facilitate the formation of the active borate species. However, excessive water can lead to protodeboronation of the boronic acid.

Q4: Can I use 8-chloroquinoline instead of 8-bromoquinoline?

A4: Aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings due to the stronger C-Cl bond.[2][9] While it is possible to use 8-chloroquinoline, it will likely require more forcing conditions, such as a more active catalyst system (e.g., one with a highly electron-rich ligand), a stronger base, and higher temperatures.[6]

Q5: How can I monitor the progress of my reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the starting materials and the formation of the product. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.

IV. Experimental Protocol: A Starting Point for Optimization

This protocol provides a general starting point for the synthesis of 4-(quinolin-8-yl)benzoic acid. Optimization of the parameters in Table 2 will likely be necessary to achieve the best results.

Materials:

  • 8-Bromoquinoline

  • 4-Carboxyphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-dioxane and water)

Procedure:

  • To a reaction vessel, add 8-bromoquinoline (1.0 eq), 4-carboxyphenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Add Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and proceed with the workup and purification as described in the "Difficult Purification" section.

Table 2: Key Reaction Parameters for Optimization

ParameterStarting ConditionRange to ExploreRationale
Catalyst Pd(PPh₃)₄PdCl₂(dppf), Pd(OAc)₂ + LigandDifferent catalysts have varying activities.
Ligand PPh₃SPhos, XPhosBulky, electron-rich ligands can improve efficiency.[5]
Base K₂CO₃Cs₂CO₃, K₃PO₄Base strength affects the rate of transmetalation.[1][6]
Solvent Dioxane/Water (4:1)Toluene/Water, DMFSolvent affects solubility and reaction kinetics.
Temperature 90 °C80 - 110 °CHigher temperatures can increase reaction rate but also side reactions.

Suzuki Coupling Catalytic Cycle:

suzuki_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 R1-Pd(II)Ln-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R1-Pd(II)Ln-R2 transmetalation->pd_complex2 byproduct X-B(OH)2 + Base-H+ reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R1-R2 reductive_elimination->product r1x R1-X (8-Bromoquinoline) r2by2 R2-B(OH)2 (Boronic Acid) + Base

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

V. References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC - NIH. (2023). Retrieved from [Link]

  • The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Retrieved from [Link]

  • Problems with Suzuki coupling of aryl boronic acid and alkyl halide : r/Chempros - Reddit. (2025). Retrieved from [Link]

  • 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Purification of benzoic acid - US3235588A - Google Patents. (n.d.). Retrieved from

  • Optimization of conditions for the Suzuki coupling reaction. - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of new arylated Quinolines by Suzuki cross coupling - ResearchGate. (2025). Retrieved from [Link]

  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

  • (PDF) Recrystallization of Impure Benzoic Acid - ResearchGate. (n.d.). Retrieved from [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. (2017). Retrieved from [Link]

  • (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them - ResearchGate. (2018). Retrieved from [Link]

  • METHOD FOR PURIFICATION OF BENZOIC ACID - European Patent Office - EP 3148661 B1 - EPO. (2019). Retrieved from [Link]

  • What's the role of the phosphine ligand in Suzuki couplings? : r/chemistry - Reddit. (2019). Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC - NIH. (2016). Retrieved from [Link]

  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (2016). Retrieved from [Link]

  • Bromination of 8-substituted quinolines. Reagents and conditions. (i)... - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Fluorescence Quantum Yield of 4-(quinolin-8-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(quinolin-8-yl)benzoic acid (8QBA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for maximizing the fluorescence quantum yield of this versatile fluorophore. Here, we address common experimental challenges with scientifically grounded explanations and actionable protocols.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with 8QBA. Each problem is followed by an analysis of potential causes and detailed protocols for resolution.

Problem 1: Low or No Detectable Fluorescence in Solution

You've dissolved your 8QBA sample, but the fluorescence intensity is significantly lower than expected, or perhaps not detectable at all.

Potential Causes and Solutions:

  • Aggregation-Caused Quenching (ACQ): 8QBA, like many planar aromatic molecules, is susceptible to aggregation in solution, especially at higher concentrations or in poor solvents. When molecules aggregate, non-radiative decay pathways are formed, which quenches fluorescence.[1][2] This phenomenon is a well-documented issue for many organic luminophores in the condensed phase.[2][3]

    • Troubleshooting Protocol 1: Solvent Screening and Concentration Optimization

      • Prepare a stock solution of 8QBA in a good solvent where it is highly soluble, such as DMSO or DMF.

      • Create a dilution series in your target aqueous or organic buffer. Start from a high concentration and dilute down to the nanomolar range.

      • Measure the fluorescence intensity for each concentration.

      • Plot fluorescence intensity versus concentration. If ACQ is the issue, you will observe an initial increase in fluorescence with concentration, followed by a decrease as aggregation becomes more prevalent. The peak of this curve represents the optimal concentration for your working solution.

  • Inappropriate Solvent Polarity: The polarity of the solvent can significantly impact the fluorescence quantum yield.[4] For many fluorophores, an increase in solvent polarity can lead to a red shift in the emission spectrum and, in some cases, a decrease in intensity due to stabilization of the excited state and increased interaction with the solvent.[4]

    • Troubleshooting Protocol 2: Solvent Polarity Tuning

      • Prepare solutions of 8QBA at a fixed, low concentration (e.g., 1-10 µM) in a range of solvents with varying polarities (e.g., dioxane, acetonitrile, ethanol, water).

      • Measure the absorption and emission spectra for each solution.

      • Calculate the relative quantum yield for each solvent using a known standard like quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.55).[5]

      • Analyze the data to identify the solvent system that provides the highest quantum yield. A table summarizing your findings will be useful for future experiments.

  • Sub-optimal pH (Lack of Protonation): The nitrogen atom on the quinoline ring can be protonated, and this protonation is often a key factor in "turning on" or significantly enhancing the fluorescence of quinoline derivatives.[6][7] The lone pair of electrons on the nitrogen can participate in non-radiative decay pathways; upon protonation, this pathway is inhibited, leading to a more intense fluorescence.[7]

    • Troubleshooting Protocol 3: pH Optimization

      • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

      • Add a constant concentration of 8QBA to each buffer.

      • Measure the fluorescence intensity at each pH.

      • Plot fluorescence intensity versus pH. You should observe a significant increase in fluorescence at lower pH values where the quinoline nitrogen is protonated. For quinolines, a significant increase in fluorescence intensity is often observed with strong acids.[6][7]

Problem 2: Fluorescence Quenching Upon Addition of Other Reagents

You observe a strong fluorescence signal from your 8QBA solution, but the intensity decreases or disappears upon the addition of other molecules, such as metal ions or potential binding partners.

Potential Causes and Solutions:

  • Coordination with Quenching Metal Ions: The quinoline moiety is an excellent chelator for metal ions.[8] While some metal ions can enhance fluorescence (Chelation-Enhanced Fluorescence, CHEF), others, particularly transition metals like Cu²⁺, Fe³⁺, and Ni²⁺, are known to quench fluorescence through mechanisms such as spin-orbit coupling or electron transfer.[8][9][10]

    • Troubleshooting Protocol 4: Identifying and Mitigating Metal Ion Quenching

      • Ensure all glassware is scrupulously clean and consider washing with a chelating agent like EDTA to remove trace metal contaminants.

      • Use high-purity solvents and reagents.

      • If metal ion contamination is suspected, add a small amount of a strong chelator like EDTA to your 8QBA solution (before adding other reagents) to see if fluorescence is restored.

      • If your experiment involves the intentional addition of metal ions, be aware of their potential quenching effects. The interaction of 8QBA with various metal ions can be systematically studied to determine which ones cause quenching.[10]

  • Photoinduced Electron Transfer (PET): If the added reagent is an electron-rich or electron-poor molecule, it may be quenching the fluorescence of 8QBA through a PET mechanism. In this process, an electron is transferred from the quencher to the excited fluorophore (or vice versa), providing a non-radiative pathway for the excited state to return to the ground state.

    • Troubleshooting Protocol 5: Investigating PET Quenching

      • Characterize the electrochemical properties of your quencher (e.g., using cyclic voltammetry) to determine its redox potential.

      • Compare the redox potential with that of 8QBA to assess the thermodynamic feasibility of PET.

      • If PET is suspected, consider modifying the structure of your interacting partner to alter its redox properties, if possible.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the fluorescence of 4-(quinolin-8-yl)benzoic acid?

A1: The fluorescence of 8QBA originates from the π-conjugated system of the quinoline ring.[11] Upon absorption of a photon of appropriate energy, an electron is promoted to an excited singlet state (S₁). The molecule then returns to the ground state (S₀) through the emission of a photon (fluorescence). The benzoic acid moiety can modulate the electronic properties and solubility of the fluorophore.

Q2: How does protonation enhance the fluorescence of 8QBA?

A2: The nitrogen atom in the quinoline ring has a lone pair of electrons that can promote non-radiative decay from the excited state. When the nitrogen is protonated, this lone pair is engaged in a bond with the proton, which reduces the efficiency of these non-radiative pathways.[7] This leads to a higher population of excited molecules that return to the ground state via fluorescence, thus increasing the quantum yield. A significant increase in fluorescence intensity, sometimes over 50-fold, can be observed with strong acids.[6][7]

Q3: Can 8QBA be used as a sensor for metal ions?

A3: Yes, the quinoline structure is a well-known chelating agent for various metal ions.[8] The binding of a metal ion to the nitrogen and a nearby donor atom can rigidify the structure and modulate the electronic properties, often leading to a change in fluorescence. This can manifest as either fluorescence enhancement (CHEF) or quenching, depending on the nature of the metal ion.[11][12] For example, Zn²⁺ often enhances fluorescence, while Cu²⁺ is a common quencher.[9][12]

Q4: My fluorescence emission spectrum shifts depending on the solvent. Why does this happen?

A4: This phenomenon is known as solvatochromism. The polarity of the solvent molecules can affect the energy levels of the ground and excited states of the fluorophore.[4] Often, the excited state is more polar than the ground state. In a polar solvent, the surrounding solvent molecules will reorient to stabilize the excited state, lowering its energy. This reduces the energy gap between the excited and ground states, resulting in a red shift (a shift to longer wavelengths) of the emission spectrum.[4]

Q5: How can I accurately measure the fluorescence quantum yield of my 8QBA derivative?

A5: The most common method is the relative quantum yield measurement, which involves comparing the fluorescence of your sample to a well-characterized standard. A widely used standard for the blue-violet region is quinine sulfate dissolved in 0.1 M sulfuric acid, which has a quantum yield of 0.55.[5] The protocol involves measuring the integrated fluorescence intensity and the absorbance at the excitation wavelength for both your sample and the standard, ensuring the absorbance is low (typically < 0.1) to avoid inner filter effects. The quantum yield is then calculated using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Data and Diagrams

Table 1: Influence of Solvent Polarity on Quinoline Derivative Fluorescence (Hypothetical Data for 8QBA)

SolventPolarity Index (ET(30))Absorption Max (nm)Emission Max (nm)Stokes Shift (cm-1)Relative Quantum Yield
Dioxane36.031539065800.45
Acetonitrile45.631840573500.32
Ethanol51.932041578900.21
Water63.132545098700.05

Diagram 1: Troubleshooting Workflow for Low Fluorescence

Start Low Fluorescence Detected Check_Concentration Is concentration optimal? (Run dilution series) Start->Check_Concentration Check_Solvent Is solvent appropriate? (Test different polarities) Check_Concentration->Check_Solvent Yes ACQ Aggregation-Caused Quenching (ACQ) Check_Concentration->ACQ No Check_pH Is pH optimal? (Perform pH titration) Check_Solvent->Check_pH Yes Solvent_Effect Poor Solvent Environment Check_Solvent->Solvent_Effect No Protonation_Issue Insufficient Protonation Check_pH->Protonation_Issue No End Fluorescence Enhanced Check_pH->End Yes Solution1 Decrease Concentration or Add Surfactant ACQ->Solution1 Solution2 Change to Less Polar or Aprotic Solvent Solvent_Effect->Solution2 Solution3 Decrease pH with Strong Acid Protonation_Issue->Solution3 Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting workflow for low fluorescence of 8QBA.

Diagram 2: Key Factors Influencing 8QBA Fluorescence Quantum Yield

QY Fluorescence Quantum Yield (Φ) Protonation Protonation (Low pH) Protonation->QY Increases Φ (Inhibits non-radiative decay) Aggregation Aggregation (High Conc.) Aggregation->QY Decreases Φ (ACQ) Solvent Solvent Polarity Solvent->QY Modulates Φ (Solvatochromism) Metal_Ions Metal Ion Chelation Metal_Ions->QY Increases or Decreases Φ (CHEF or Quenching)

Caption: Factors affecting 8QBA's fluorescence quantum yield.

References

  • Worldwidejournals.com. Spectral Characteristics and Solvent Effects of 4-(Phenylazo) Benzoic Acid and 2-(4-Hydroxyphenylazo) Benzoic Acid on α-Cyclo. Available from: [Link]

  • Tervola, E., Truong, K. N., Ward, J. S., Priimagi, A., & Rissanen, K. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29465-29473. Available from: [Link]

  • Ayal, A. K. (2013). Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. Baghdad Science Journal, 10(3), 833-844. Available from: [Link]

  • Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2016). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Molecules, 21(11), 1438. Available from: [Link]

  • New Journal of Chemistry. Supporting Information. Available from: [Link]

  • Tervola, E., Truong, K. N., Ward, J. S., Priimagi, A., & Rissanen, K. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances, 10(49), 29465-29473. Available from: [Link]

  • ResearchGate. Fluorescence Quenching and Aggregation-Induced Emission Behaviour of Ester-Flanked Quinolines. Available from: [Link]

  • Sharma, K., Melavanki, R., Muttannavar, V. T., Bhavya, P., Meghana, U., & Suma, B. (2020). Fluorescence spectroscopic studies on preferential solvation and bimolecular quenching reactions of Quinolin-8-ol in binary solvent mixtures. Journal of Physics: Conference Series, 1473, 012045. Available from: [Link]

  • Chen, J., Law, C. C., Lam, J. W., Dong, Y., Lo, S. M., Williams, I. D., ... & Tang, B. Z. (2010). Changing the Behavior of Chromophores from Aggregation‐Caused Quenching to Aggregation‐Induced Emission: Development of Highly Efficient Light Emitters in the Solid State. Chemistry–A European Journal, 16(24), 7246-7254. Available from: [Link]

  • MDPI. Fluorescent Quinoline-Based Supramolecular Gel for Selective and Ratiometric Sensing Zinc Ion with Multi-Modes. Available from: [Link]

  • Crimson Publishers. Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Available from: [Link]

  • Evident Scientific. Solvent Effects on Fluorescence Emission. Available from: [Link]

  • Li, Z., Dong, Y., Liu, B., Li, F., Li, Y., & Li, Y. (2019). Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers. Nature communications, 10(1), 1-9. Available from: [Link]

  • Cao, W., Zheng, X. J., Fang, D. C., & Jin, L. P. (2015). Metal ion-assisted ring-opening of a quinazoline-based chemosensor: detection of copper (II) in aqueous media. Dalton Transactions, 44(11), 5191-5196. Available from: [Link]

  • Stoerkler, T., Ulrich, G., Laurent, A. D., Jacquemin, D., & Massue, J. (2025). Quinoline-substituted excited-state intramolecular proton transfer fluorophores as stimuli-sensitive dual-state fluorophores. Photochemical & Photobiological Sciences. Available from: [Link]

  • Zhang, H., Zhang, Y., & Liu, Y. (2021). From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents. Journal of Materials Chemistry C, 9(4), 1358-1367. Available from: [Link]

  • RSC Publishing. . Available from: [Link]

  • Wikipedia. Quinine. Available from: [Link]

  • Zhang, Y., Xu, L., Wang, Y., Zhang, H., & Liu, Y. (2021). Achieving Molecular Fluorescent Conversion from Aggregation-Caused Quenching to Aggregation-Induced Emission by Positional Isomerization. Molecules, 27(1), 133. Available from: [Link]

  • ResearchGate. Detection of Benzoic Acid Additive Based on a Terahertz Metasurface Sensor. Available from: [Link]

  • Wikipedia. Small molecule sensors. Available from: [Link]

  • ACS Publications. Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. Available from: [Link]

  • ResearchGate. Fluorescent quinolizinium ionic liquids (salts) with unexpectedly high quantum yields up to >99%. Available from: [Link]

  • ScienceDirect. Silver nanoparticles based spectroscopic sensing of eight metal ions in aqueous solutions. Available from: [Link]

  • Wang, Y., Zhang, Y., Huo, F., & Zhang, Y. (2019). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe3+ detection. Scientific reports, 9(1), 1-8. Available from: [Link]

Sources

stability issues of 4-(quinolin-8-yl)benzoic acid in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(quinolin-8-yl)benzoic acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the successful use of this compound in your experiments. This guide is structured to address common stability issues encountered in various solvents and provide practical, field-proven insights to maintain the integrity of your research.

I. Troubleshooting Guide: Stability and Handling

This section addresses specific problems you may encounter during your experiments with 4-(quinolin-8-yl)benzoic acid. Each issue is followed by a step-by-step guide to help you identify the cause and implement a solution.

Issue 1: My 4-(quinolin-8-yl)benzoic acid solution has changed color. What does this indicate?

Underlying Cause: Color change in a solution of 4-(quinolin-8-yl)benzoic acid is often an indicator of degradation. The quinoline moiety is susceptible to oxidation and photodecomposition, which can lead to the formation of colored byproducts.[1] This process can be accelerated by exposure to light, elevated temperatures, or the presence of oxidizing agents in the solvent.

Troubleshooting Workflow:

G A 4-(quinolin-8-yl)benzoic acid B Decarboxylation (Heat) A->B Δ D Oxidation A->D [O] F Photodecomposition (Light) A->F C 8-phenylquinoline + CO2 B->C E N-oxides, Ring-opened products D->E G Complex Degradation Products F->G

Sources

Technical Support Center: Overcoming Solubility Challenges of 4-(quinolin-8-yl)benzoic acid in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(quinolin-8-yl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in their experimental workflows. As a molecule with a rigid, polycyclic aromatic structure and ionizable functional groups, achieving and maintaining its solubility in aqueous biological media can be a significant challenge. This document provides a logical, step-by-step approach to systematically overcome these hurdles, explaining the scientific principles behind each strategy.

Section 1: Compound Profile at a Glance

Understanding the physicochemical properties of 4-(quinolin-8-yl)benzoic acid is the first step in diagnosing and solving solubility problems. Its structure contains both a weakly acidic carboxylic acid group and a weakly basic quinoline nitrogen, making its solubility highly dependent on pH.

PropertyValue / DescriptionScientific Rationale & Implication
Molecular Formula C₁₆H₁₁NO₂[1]Indicates a carbon-rich, aromatic structure, which contributes to its hydrophobicity.
Molecular Weight 249.26 g/mol [1]A moderate molecular weight, but its rigidity and planarity are the primary drivers of low solubility.
Structure A benzoic acid moiety attached to a quinoline ring system.The planar aromatic rings can stack, leading to strong crystal lattice energy ("brick dust"), making it difficult to dissolve.[2]
Predicted pKa (Acidic) ~4.0 - 4.5The carboxylic acid group (-COOH) is expected to have a pKa similar to benzoic acid (pKa ≈ 4.2).[3] Below this pH, it is neutral and poorly soluble; above this pH, it becomes the charged, more soluble carboxylate (-COO⁻).[4][5]
Predicted pKa (Basic) ~4.5 - 5.0The quinoline nitrogen can be protonated. However, the deprotonation of the carboxylic acid at physiological pH is the dominant factor for aqueous solubility.
General Solubility Poorly soluble in water; moderately soluble in organic solvents like DMSO.[6]This profile is typical for Biopharmaceutics Classification System (BCS) Class II or IV compounds.[7]
Section 2: Frequently Asked Questions (FAQs) - Your First Steps

This section addresses the most common initial problems. Start here for quick solutions.

Q: My 4-(quinolin-8-yl)benzoic acid won't dissolve in my aqueous assay buffer. What's the first thing I should try?

A: The industry-standard first step is to prepare a concentrated stock solution in 100% dimethyl sulfoxide (DMSO).[8] DMSO is a powerful, water-miscible organic solvent capable of dissolving most nonpolar and polar compounds used in drug discovery. Prepare a high-concentration stock (e.g., 10-50 mM) in pure DMSO, which you can then dilute into your final assay medium.

Q: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: This is a critical parameter. High concentrations of DMSO can be cytotoxic and interfere with assay results.[9][10]

  • General Rule: Keep the final concentration of DMSO in your assay below 0.5% (v/v) .

  • Sensitive Cells: For primary cells or particularly sensitive cell lines, aim for ≤ 0.1% (v/v) .[9]

  • Self-Validation is Key: Always include a "vehicle control" in your experiment. This control should contain the assay medium with the exact same final concentration of DMSO as your test wells but without the compound. This allows you to subtract any effects of the solvent itself.[11]

Q: I dissolved my compound in 100% DMSO, but it precipitated ("crashed out") when I added it to the buffer. What happened and how do I fix it?

A: This is a very common issue that occurs when a compound that is stable in an organic solvent is rapidly transferred to an aqueous environment where its solubility is much lower.[9]

  • The Cause: The compound immediately precipitates upon contact with the water-based buffer before it can disperse.

  • The Solution: Perform a serial dilution of your high-concentration DMSO stock in 100% DMSO first to get closer to your final desired concentration.[9] Then, add this intermediate DMSO solution to your aqueous buffer. This stepwise process of lowering the concentration in the organic phase before introducing it to the aqueous phase often prevents precipitation. For example, instead of adding 1 µL of a 10 mM stock directly to 1 mL of buffer (a 1:1000 dilution), first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM stock, and then add 10 µL of this to your 1 mL of buffer (a 1:100 dilution).

Q: Can I use heat or sonication to dissolve the compound?

A: Yes, gentle warming (e.g., 37°C) and sonication can be used cautiously to aid initial dissolution in the stock solvent (like DMSO). However, be aware of the risks:

  • Chemical Degradation: Prolonged heating can degrade the compound.

  • Supersaturation: The compound may dissolve at a higher temperature but will precipitate out as it cools to the assay temperature (e.g., room temperature or 37°C). If you use heat, ensure the solution remains clear after cooling back to your experimental temperature before proceeding.

Section 3: In-Depth Troubleshooting Guides

If the basic FAQs did not solve your problem, these guides provide more advanced, mechanistically driven solutions.

Guide 1: Optimizing Solubility by Leveraging pH

Q: Why is pH so important for this compound's solubility?

A: The solubility of 4-(quinolin-8-yl)benzoic acid is fundamentally linked to the ionization state of its carboxylic acid group. According to the Henderson-Hasselbalch principle, the ratio of the deprotonated (charged, soluble) form to the protonated (neutral, insoluble) form is dictated by the pH of the solution and the compound's pKa.

  • At Acidic pH (pH < pKa): The carboxylic acid is protonated (-COOH). This form is neutral, less polar, and has very low aqueous solubility.

  • At Basic pH (pH > pKa): The carboxylic acid is deprotonated (-COO⁻). This form is an anion (charged), making it much more polar and significantly increasing its solubility in water.[12]

The following diagram illustrates this critical relationship.

cluster_0 Low pH (e.g., pH 4) cluster_1 High pH (e.g., pH 9) Low_Sol COOH (Protonated) Neutral Charge π-Stacking Favored LOW SOLUBILITY Increase_pH Increase pH (above pKa) Low_Sol->Increase_pH High_Sol COO- (Deprotonated) Negative Charge Repulsion Favored HIGH SOLUBILITY Decrease_pH Decrease pH (below pKa) High_Sol->Decrease_pH Increase_pH->High_Sol Decrease_pH->Low_Sol

Caption: pH-dependent ionization and solubility of 4-(quinolin-8-yl)benzoic acid.

Q: How do I prepare a stock solution using pH modification?

A: You can prepare a highly concentrated aqueous stock solution by dissolving the compound in a basic solution. This avoids the need for organic co-solvents like DMSO.

  • Protocol: See Protocol 2 below for a detailed step-by-step guide.

  • Mechanism: A dilute base like 10-50 mM sodium hydroxide (NaOH) will deprotonate the carboxylic acid, forming the highly soluble sodium salt in situ.

  • Critical Consideration: After creating the basic stock, you must carefully consider the buffering capacity of your final assay medium. When you add the basic stock to your medium, the medium's buffer system must be strong enough to bring the final pH back to the desired physiological range (e.g., pH 7.4) without the compound precipitating. Always check the final pH of your working solution.

Guide 2: Advanced Solubilization Strategies

Q: Neither DMSO nor pH adjustment is working or is compatible with my assay. What else can I try?

A: When conventional methods fail, excipients such as surfactants or cyclodextrins can be employed. These are common strategies in pharmaceutical formulation to enhance the solubility of poorly behaved compounds.[13]

Q: How do I use surfactants to improve solubility?

A: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These structures have a hydrophobic core that can encapsulate poorly soluble drug molecules, effectively hiding them from the aqueous environment and increasing their apparent solubility.[14][15][16]

  • Common Choices: Non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 are generally less harsh on cells than ionic surfactants.

  • Screening: Start with low concentrations (e.g., 0.01% - 0.1% w/v) and, as always, run a vehicle control to test for any effects of the surfactant on your assay.

Q: What are cyclodextrins and how can they help?

A: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[17] They can form an "inclusion complex" with a poorly soluble drug molecule, where the hydrophobic part of the drug sits inside the cyclodextrin's cavity, while the hydrophilic exterior of the cyclodextrin interacts with water.[18] This complex is much more soluble than the drug alone.[19]

  • Common Choices: β-Cyclodextrin (β-CD) is common, but its chemically modified, more soluble derivatives like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often more effective and have a better safety profile.[18]

  • Method: The compound and cyclodextrin are typically dissolved in water and stirred or sonicated for several hours to allow for complex formation.

The following diagram outlines a logical workflow for troubleshooting solubility.

start Start: Compound Precipitates in Aqueous Buffer q_dmso Is a 100% DMSO stock solution being used? start->q_dmso prep_dmso Prepare a 10-50 mM stock in 100% DMSO. (See Protocol 1) q_dmso->prep_dmso No q_precip_dilute Does it precipitate upon dilution? q_dmso->q_precip_dilute Yes prep_dmso->q_precip_dilute serial_dilute Perform serial dilutions in 100% DMSO before final aqueous dilution. q_precip_dilute->serial_dilute Yes q_dmso_ok Is final DMSO concentration acceptable for the assay (e.g., <0.5%)? q_precip_dilute->q_dmso_ok No serial_dilute->q_dmso_ok try_ph Try pH-mediated solubilization. Prepare stock in dilute base. (See Protocol 2) q_dmso_ok->try_ph No success Success: Compound is Soluble q_dmso_ok->success Yes q_ph_ok Is this compatible with the assay's pH and buffer system? try_ph->q_ph_ok try_advanced Use Advanced Strategies: Surfactants (Tween®) or Cyclodextrins (HP-β-CD) q_ph_ok->try_advanced No q_ph_ok->success Yes try_advanced->success

Caption: A systematic troubleshooting workflow for solubility issues.

Section 4: Detailed Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This is the standard starting procedure for most poorly soluble compounds.[9]

Materials:

  • 4-(quinolin-8-yl)benzoic acid (solid)

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Mass: Determine the mass of the compound needed to make a stock solution of your desired concentration (e.g., 10 mM).

    • Mass (mg) = Desired Volume (L) x 0.010 mol/L x 249.26 g/mol x 1000 mg/g

  • Weigh Compound: Accurately weigh the calculated mass of the solid compound and place it into a sterile vial.

  • Add DMSO: Add the calculated volume of 100% DMSO to the vial.

  • Dissolve: Cap the vial tightly and vortex vigorously for 1-2 minutes. If solids remain, place the vial in a bath sonicator for 5-10 minutes or warm gently to 37°C.

  • Visual Inspection: Ensure the solution is completely clear with no visible particulates. A clear solution is a self-validating checkpoint.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Scientist's Note: DMSO is hygroscopic (absorbs water from the air). Use anhydrous DMSO and keep containers tightly sealed to maintain stock integrity.

Protocol 2: Preparation of an Aqueous Stock Solution via pH Adjustment

Use this method to avoid organic solvents or when DMSO is incompatible with your assay.

Materials:

  • 4-(quinolin-8-yl)benzoic acid (solid)

  • 0.1 M NaOH solution (stock)

  • Nuclease-free water

  • pH meter

Procedure:

  • Prepare Dilute Base: Prepare a working solution of 10 mM NaOH by diluting your 0.1 M stock in nuclease-free water.

  • Weigh Compound: Weigh the amount of compound needed for your desired stock concentration (e.g., 5 mM).

  • Initial Suspension: Add approximately 80% of the final required volume of 10 mM NaOH to the solid compound. The compound will likely not dissolve immediately.

  • Dissolve: Vortex and sonicate the suspension. The solution should clarify as the compound deprotonates to form its sodium salt.

  • Final Volume: Once fully dissolved, add 10 mM NaOH to reach the final target volume.

  • pH Check (Optional but Recommended): The pH of this stock solution will be basic. You can measure it for your records.

  • Usage: When adding this stock to your final assay buffer, do so slowly while stirring. The buffer in the assay medium must be sufficient to neutralize the added base and maintain the target physiological pH. Verify the final pH of your working solution.

  • Storage: Store this aqueous stock at -20°C. It may be less stable long-term than a DMSO stock.

References
  • Wikipedia. Benzoic acid. [Link]

  • Al-Gousous, J., & Langguth, P. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]

  • MDPI. (2022). Correlation of Polymer–drug Composition with Micelle Properties, Performance, and Cytotoxicity for the Oligoelectrolyte-mediated pH-triggered Release of Hydrophobic Drugs. [Link]

  • PubChem. 4-(Quinoline-8-sulfonamido)benzoic acid. [Link]

  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]

  • Singh, D., & Dwivedi, A. (2019). Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. NIH. [Link]

  • Popielec, A., & Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]

  • He, Y., et al. (2016). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. NIH. [Link]

  • S, R., et al. (2023). A recent overview of surfactant–drug interactions and their importance. PMC - NIH. [Link]

  • ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. [Link]

  • MDPI. (2021). Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels. [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • ResearchGate. The effect of different pH-adjusting acids on the aqueous solubility of... [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? [Link]

  • ResearchGate. (2025). Design and Evaluation of Cyclodextrin-Based Drug Formulation. [Link]

  • Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed. [Link]

  • ResearchGate. (2016). I wanted to dissolve my drugs in DMSO for in vivo cytotoxic assays on testis cells. [Link]

  • NIH. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. [Link]

Sources

Validation & Comparative

A Comparative Guide to Assessing the Cytotoxicity of 4-(quinolin-8-yl)benzoic acid for Bioimaging Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of bioimaging, the quest for novel fluorescent probes with superior photophysical properties and minimal cellular perturbation is paramount. Among the myriad of heterocyclic scaffolds, quinoline derivatives have garnered significant attention due to their diverse biological activities and potential as fluorophores.[1] This guide provides a comprehensive framework for assessing the cytotoxicity of a promising quinoline-based compound, 4-(quinolin-8-yl)benzoic acid, a critical step in validating its utility for live-cell imaging.

The quinoline scaffold is a privileged structure in drug discovery, known for a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] However, this inherent bioactivity necessitates a thorough evaluation of cytotoxicity to ensure that the imaging probe itself does not induce adverse cellular responses, which could confound experimental observations. This guide will objectively compare the performance of 4-(quinolin-8-yl)benzoic acid with established nuclear stains, DAPI and Hoechst 33342, providing a scientifically rigorous approach to its validation.

The Imperative of Cytotoxicity Assessment in Bioimaging

The ideal fluorescent probe for live-cell imaging should be a passive observer, illuminating specific cellular structures or processes without interfering with them. However, many small molecule fluorophores can exhibit toxicity, leading to altered cellular morphology, function, and viability.[2] Therefore, a multi-parametric approach to cytotoxicity testing is essential to de-risk a novel probe for bioimaging applications.

This guide will focus on three widely accepted and complementary cytotoxicity assays:

  • MTT Assay: A colorimetric assay that measures cellular metabolic activity, providing an indication of cell viability and proliferation.[3]

  • Lactate Dehydrogenase (LDH) Assay: A cytotoxicity assay that quantifies the release of LDH from cells with damaged plasma membranes.

  • Live/Dead Cell Staining: A fluorescence microscopy-based assay that simultaneously identifies live and dead cells using cell-permeant and impermeant fluorescent dyes.

By employing these orthogonal methods, researchers can obtain a holistic understanding of the potential cytotoxic effects of 4-(quinolin-8-yl)benzoic acid.

Comparative Framework: Benchmarking Against Gold Standards

To provide context for the cytotoxicity profile of 4-(quinolin-8-yl)benzoic acid, it is essential to compare it against widely used and well-characterized fluorescent probes. For nuclear staining applications, DAPI and Hoechst 33342 are the established gold standards.

  • DAPI (4′,6-diamidino-2-phenylindole): A popular fluorescent stain that binds strongly to A-T rich regions of DNA.[4] While extensively used for fixed-cell staining, its use in live-cell imaging is limited by its potential for cytotoxicity at higher concentrations.[4]

  • Hoechst 33342: A cell-permeant nuclear counterstain that emits blue fluorescence upon binding to dsDNA.[5] It is often preferred for live-cell staining due to its generally lower cytotoxicity compared to DAPI, although it can still induce phototoxicity and cell cycle perturbations.[6][7][8][9]

By including these comparators, this guide will enable a nuanced assessment of whether 4-(quinolin-8-yl)benzoic acid offers a favorable safety profile for live-cell imaging.

Experimental Design and Protocols

A robust experimental design is crucial for obtaining reliable and reproducible cytotoxicity data. The following sections detail the step-by-step protocols for the proposed assays.

Cell Line Selection and Culture

The choice of cell line can significantly influence the outcome of cytotoxicity studies. It is recommended to use a panel of cell lines representing different tissue origins and sensitivities. For this guide, we will use two common adherent cell lines:

  • HeLa (Human Cervical Adenocarcinoma): A widely used and well-characterized immortalized cell line.

  • NIH/3T3 (Mouse Embryonic Fibroblast): A standard fibroblast cell line often used in toxicity screening.[10]

Cells should be maintained in their respective recommended culture media, supplemented with fetal bovine serum (FBS) and antibiotics, and cultured at 37°C in a humidified atmosphere of 5% CO2.

Experimental Workflow Diagram

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis CellCulture Maintain HeLa & NIH/3T3 Cultures CellSeeding Seed Cells in 96-well Plates CellCulture->CellSeeding Treatment Treat Cells for 24h & 48h CellSeeding->Treatment CompoundPrep Prepare Serial Dilutions of: - 4-(quinolin-8-yl)benzoic acid - DAPI - Hoechst 33342 CompoundPrep->Treatment MTT MTT Assay Treatment->MTT LDH LDH Assay Treatment->LDH LiveDead Live/Dead Staining Treatment->LiveDead Spectrophotometry Measure Absorbance/Fluorescence MTT->Spectrophotometry LDH->Spectrophotometry Microscopy Image Acquisition LiveDead->Microscopy DataProcessing Calculate % Viability & Cytotoxicity Spectrophotometry->DataProcessing Microscopy->DataProcessing Comparison Compare IC50 Values DataProcessing->Comparison

Caption: Overall experimental workflow for assessing cytotoxicity.

Protocol 1: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[3][11]

Materials:

  • 96-well clear flat-bottom plates

  • 4-(quinolin-8-yl)benzoic acid, DAPI, Hoechst 33342

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.04 N HCl in isopropanol or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-(quinolin-8-yl)benzoic acid, DAPI, and Hoechst 33342 in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control, e.g., 10% DMSO).

  • Incubation: Incubate the plate for 24 and 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: LDH Release Assay for Membrane Integrity

The LDH assay measures the release of lactate dehydrogenase, a stable cytosolic enzyme, into the culture medium upon cell lysis, serving as an indicator of cytotoxicity.[12]

Materials:

  • 96-well clear flat-bottom plates

  • Cells and test compounds (as in Protocol 1)

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for 24 and 48 hours.

  • Sample Collection: Carefully collect 50 µL of the culture supernatant from each well without disturbing the cells. Transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit protocol (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, which typically involves subtracting the background and normalizing to a maximum LDH release control (cells lysed with a lysis buffer).

Protocol 3: Live/Dead Cell Staining for Visual Assessment

This assay utilizes two fluorescent dyes, Calcein-AM and Propidium Iodide (PI) or Ethidium Homodimer-1 (EthD-1), to differentiate between live and dead cells.[13][14] Calcein-AM is cell-permeant and is cleaved by esterases in live cells to produce green fluorescence. PI/EthD-1 can only enter cells with compromised membranes and intercalates with DNA to emit red fluorescence.

Materials:

  • 96-well black, clear-bottom plates

  • Cells and test compounds

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and PI or EthD-1)

  • Hoechst 33342 (for total cell staining)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with the compounds as described previously.

  • Staining Solution Preparation: Prepare a working solution of the Live/Dead staining dyes and Hoechst 33342 in PBS or serum-free medium according to the manufacturer's protocol.

  • Staining: After the treatment period, remove the culture medium and wash the cells once with PBS. Add the staining solution to each well.

  • Incubation: Incubate the plate for 15-30 minutes at room temperature or 37°C, protected from light.

  • Imaging: Visualize the cells using a fluorescence microscope. Acquire images in the green (live cells), red (dead cells), and blue (total nuclei) channels.

  • Image Analysis: Quantify the number of live and dead cells using image analysis software (e.g., ImageJ/Fiji). Calculate the percentage of dead cells for each treatment condition.

Visualization of the Live/Dead Staining Principle

live_dead_staining cluster_live Live Cell cluster_dead Dead Cell LiveCell Intact Membrane Cytoplasm Nucleus Esterase Esterases CalceinAM Calcein-AM (Cell-Permeant) CalceinAM->LiveCell:mem Enters cell Calcein Calcein (Green Fluorescence) Calcein->LiveCell Trapped in cytoplasm Esterase->Calcein Cleaves Calcein-AM DeadCell Compromised Membrane Cytoplasm Nucleus PI Propidium Iodide (Cell-Impermeant) PI->DeadCell:mem Enters cell PI->DeadCell:nuc Binds DNA (Red Fluorescence)

Caption: Mechanism of Live/Dead cell viability assay.

Data Presentation and Interpretation

For a clear and concise comparison, the quantitative data from the MTT and LDH assays should be summarized in tables.

Table 1: IC50 Values (µM) from MTT Assay after 24h and 48h Treatment

CompoundCell LineIC50 (24h)IC50 (48h)
4-(quinolin-8-yl)benzoic acidHeLaValueValue
NIH/3T3ValueValue
DAPIHeLaValueValue
NIH/3T3ValueValue
Hoechst 33342HeLaValueValue
NIH/3T3ValueValue

Table 2: Percentage of Cytotoxicity from LDH Assay after 24h and 48h Treatment (at a fixed concentration, e.g., 10 µM)

CompoundCell Line% Cytotoxicity (24h)% Cytotoxicity (48h)
4-(quinolin-8-yl)benzoic acidHeLaValueValue
NIH/3T3ValueValue
DAPIHeLaValueValue
NIH/3T3ValueValue
Hoechst 33342HeLaValueValue
NIH/3T3ValueValue

Note: The "Value" placeholders should be replaced with experimental data.

The results from the Live/Dead staining will provide qualitative and quantitative visual confirmation of the cytotoxicity observed in the biochemical assays. Representative images should be presented to illustrate the effects of different concentrations of the compounds on cell viability.

Concluding Remarks and Future Directions

This guide outlines a rigorous and multi-faceted approach to assessing the cytotoxicity of 4-(quinolin-8-yl)benzoic acid for its potential application in bioimaging. By comparing its effects on cell viability, metabolic activity, and membrane integrity against established fluorescent probes like DAPI and Hoechst 33342, researchers can make an informed decision about its suitability for live-cell imaging studies.

A favorable cytotoxicity profile, characterized by high IC50 values in the MTT assay, low LDH release, and minimal induction of cell death in the Live/Dead assay, would strongly support the advancement of 4-(quinolin-8-yl)benzoic acid as a valuable new tool for the bioimaging community. Conversely, significant cytotoxicity would necessitate further chemical modifications to improve its biocompatibility or limit its use to fixed-cell applications.

Future studies could expand upon this initial cytotoxicity assessment by investigating more subtle cellular responses, such as the induction of apoptosis or cell cycle arrest, using techniques like flow cytometry. Additionally, evaluating the phototoxicity of 4-(quinolin-8-yl)benzoic acid under typical imaging conditions is a critical next step to ensure its suitability for long-term time-lapse microscopy.

References

  • PubChem. 4-(Quinoline-8-sulfonamido)benzoic acid. National Center for Biotechnology Information. [Link]

  • Papadopoulou, A., et al. (2022). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 27(11), 3521. [Link]

  • Wójcik, M., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(19), 6523. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-influenza Virus Agents. Molecules, 27(11), 3593. [Link]

  • ResearchGate. (n.d.). Cell proliferation and cytotoxicity assays. (A) DAPI assay. [Link]

  • Baird, M. A., et al. (2017). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. Annual Review of Biophysics, 46, 191-213. [Link]

  • Durand, R. E., & Olive, P. L. (1982). Cytotoxicity, mutagenicity and DNA damage by Hoechst 33342. Journal of Histochemistry & Cytochemistry, 30(2), 111-116. [Link]

  • Stoddart, M. J. (2011). Cell viability assays: introduction. Methods in Molecular Biology, 740, 1-6. [Link]

  • FluoroFinder. (2024). Functional Probes for Live-Cell Imaging. [Link]

  • Galluzzi, L., et al. (2015). Quantification of cellular viability by automated microscopy and flow cytometry. Cell Death & Disease, 6, e1938. [Link]

  • Głowacka, I., et al. (2023). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules, 28(14), 5483. [Link]

  • Sharma, R., et al. (2021). Recent Advances in Gadolinium Based Contrast Agents for Bioimaging Applications. Molecules, 26(17), 5179. [Link]

  • ResearchGate. (n.d.). Synthesis and Theoretical Study of 4-(2-methyl-4-oxoquinazoline-3(4H)-yl) Benzoic acid with Some Transition Metal Ions. [Link]

  • Nelson Labs. (n.d.). Cytotoxicity Test. [Link]

  • AfCS. (2002). Live/Dead Assay for Cell Viability. [Link]

  • Wikipedia. (n.d.). DAPI. [Link]

  • LubioScience. (2022). Live cell imaging probes - more about fluorescent probes. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • Asian Publication Corporation. (2024). AJ C. [Link]

  • Kumar, P., et al. (2018). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Chemosphere, 211, 583-586. [Link]

  • protocols.io. (2024). LDH cytotoxicity assay. [Link]

  • ResearchGate. (n.d.). Organic fluorescent probes for live-cell super-resolution imaging. [Link]

  • Greenlight Guru. (2021). Cytotoxicity Testing: Ensure Biocompatibility of Medical Devices. [Link]

  • Al-Ostath, A., et al. (2019). Synthesis and evaluation of new 4-oxoquinazolin-3(4H)-yl)benzoic acid and benzamide derivatives as potent antibacterial agents effective against multidrug resistant Staphylococcus aureus. Bioorganic Chemistry, 83, 569-579. [Link]

  • Loo, D. T., et al. (2005). Phototoxicity of Hoechst 33342 in time-lapse fluorescence microscopy. Journal of Microscopy, 220(Pt 1), 1-7. [Link]

  • Advanced BioMatrix. (n.d.). LIVE/DEAD Cell Viability Protocol. [Link]

  • RookQS. (2025). Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. [Link]

  • Tiaris Biosciences. (n.d.). LDH CYTOTOXICITY ASSAY KIT. [Link]

  • Gallagher, S. R., et al. (2009). Fluorescent Probes for Imaging in Humans: Where Are We Now? Current Opinion in Chemical Biology, 13(2), 190-198. [Link]

  • Siemann, D. W., & Keng, P. C. (1986). Cell Cycle Specific Toxicity of the Hoechst 33342 Stain in Untreated or Irradiated Murine Tumor Cells. Cancer Research, 46(8), 3556-3559. [Link]

  • DeNovix. (n.d.). Live Dead Cell Analysis Protocols. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 4-(quinolin-8-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Specificity in Drug Development and Diagnostics

In the realm of drug discovery and molecular diagnostics, the specificity of a compound for its intended target is paramount. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, reduced therapeutic efficacy, or inaccurate diagnostic results. The subject of this guide, 4-(quinolin-8-yl)benzoic acid, is a heterocyclic aromatic compound with potential applications as a therapeutic agent or a critical reagent in various biochemical assays. Its structure, comprising a quinoline and a benzoic acid moiety, presents a unique profile for molecular interactions. Quinoline derivatives are known for a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2]

This guide provides a comprehensive framework for conducting rigorous cross-reactivity studies of 4-(quinolin-8-yl)benzoic acid. We will delve into the rationale behind the selection of potential cross-reactants and present detailed, field-proven protocols for two gold-standard analytical techniques: competitive enzyme-linked immunosorbent assay (ELISA) and surface plasmon resonance (SPR). The objective is to equip researchers, scientists, and drug development professionals with the necessary tools to objectively evaluate the binding specificity of 4-(quinolin-8-yl)benzoic acid and its analogues.

Understanding the Molecular Landscape: Selection of Potential Cross-Reactants

A thorough cross-reactivity study begins with the judicious selection of analytes to challenge the specificity of the target compound. The choice of these potential cross-reactants should be based on structural similarity to 4-(quinolin-8-yl)benzoic acid, as compounds with shared chemical motifs are more likely to exhibit unintended binding.[3][4]

For our hypothetical study, we will consider a panel of analytes categorized by their structural relationship to 4-(quinolin-8-yl)benzoic acid.

Table 1: Panel of Potential Cross-Reactants for 4-(quinolin-8-yl)benzoic acid

Category Analyte Rationale for Inclusion
Core Structure Analogues QuinolineParent heterocyclic ring system.
8-HydroxyquinolineA common quinoline derivative with a different functional group at the 8-position.[1]
Benzoic AcidThe second core structural component of the target molecule.[5]
Isomeric Variants 4-(Quinolin-2-yl)benzoic acidIsomer with a different attachment point on the quinoline ring.
3-(Quinolin-8-yl)benzoic acidIsomer with a different attachment point on the benzoic acid ring.
Structurally Related Heterocycles NaphthaleneA bicyclic aromatic hydrocarbon structurally similar to quinoline.
IndoleA bicyclic heterocycle with a five-membered nitrogen-containing ring fused to a benzene ring.
Common Assay Interferences 4-Aminobenzoic acidA structurally similar small molecule often used in biological systems.
Salicylic acidAn aromatic carboxylic acid with a hydroxyl group, which could participate in similar interactions.
Negative Controls Bovine Serum Albumin (BSA)A structurally unrelated protein used to assess non-specific protein binding.
Cyclohexanecarboxylic acidA non-aromatic carboxylic acid to test the importance of the aromatic rings.

The following diagram illustrates the structural relationships between 4-(quinolin-8-yl)benzoic acid and the selected potential cross-reactants.

4-(Quinolin-8-yl)benzoic acid 4-(Quinolin-8-yl)benzoic acid Quinoline Quinoline 4-(Quinolin-8-yl)benzoic acid->Quinoline Core Structure Benzoic Acid Benzoic Acid 4-(Quinolin-8-yl)benzoic acid->Benzoic Acid Core Structure 4-(Quinolin-2-yl)benzoic acid 4-(Quinolin-2-yl)benzoic acid 4-(Quinolin-8-yl)benzoic acid->4-(Quinolin-2-yl)benzoic acid Isomer 8-Hydroxyquinoline 8-Hydroxyquinoline Quinoline->8-Hydroxyquinoline Derivative Naphthalene Naphthalene Quinoline->Naphthalene Structural Analogue 4-Aminobenzoic acid 4-Aminobenzoic acid Benzoic Acid->4-Aminobenzoic acid Derivative

Caption: Structural relationships between the target analyte and potential cross-reactants.

Experimental Protocols for Cross-Reactivity Assessment

The following sections provide detailed methodologies for two widely accepted techniques for quantifying molecular interactions and assessing cross-reactivity: competitive ELISA and Surface Plasmon Resonance (SPR).

Competitive ELISA for Cross-Reactivity Screening

Competitive ELISA is a highly sensitive and robust method for determining the specificity of antibodies or other binding molecules for a particular analyte.[6][7] In this format, the analyte in the sample competes with a labeled version of the analyte for a limited number of binding sites on a specific antibody. The degree of cross-reactivity of other compounds can be determined by their ability to displace the labeled analyte.

The workflow for a competitive ELISA to assess the cross-reactivity of 4-(quinolin-8-yl)benzoic acid is outlined below.

cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis prep1 Coat microplate wells with anti-4-(quinolin-8-yl)benzoic acid antibody. prep2 Block non-specific binding sites with BSA solution. prep1->prep2 prep3 Prepare serial dilutions of 4-(quinolin-8-yl)benzoic acid (standard) and potential cross-reactants. prep2->prep3 assay1 Add standard or cross-reactant solutions to the wells. prep3->assay1 assay2 Add a fixed concentration of HRP-conjugated 4-(quinolin-8-yl)benzoic acid to all wells. assay1->assay2 assay3 Incubate to allow competition for antibody binding. assay2->assay3 detect1 Wash wells to remove unbound reagents. assay3->detect1 detect2 Add TMB substrate and incubate for color development. detect1->detect2 detect3 Stop the reaction with sulfuric acid. detect2->detect3 detect4 Measure absorbance at 450 nm. detect3->detect4 detect5 Calculate IC50 and % cross-reactivity. detect4->detect5

Caption: Workflow for the competitive ELISA protocol.

  • Antibody Coating:

    • Dilute a specific polyclonal or monoclonal antibody against 4-(quinolin-8-yl)benzoic acid in coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6).

    • Add 100 µL of the diluted antibody to each well of a 96-well microplate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the 4-(quinolin-8-yl)benzoic acid standard and each potential cross-reactant in assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween 20).

    • Add 50 µL of the standard or cross-reactant dilutions to the appropriate wells.

    • Immediately add 50 µL of a fixed concentration of horseradish peroxidase (HRP)-conjugated 4-(quinolin-8-yl)benzoic acid to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Detection:

    • Wash the plate four times with wash buffer.

    • Add 100 µL of TMB (3,3’,5,5’-tetramethylbenzidine) substrate to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of 2 M sulfuric acid to each well.

    • Read the absorbance at 450 nm using a microplate reader.

The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of 4-(quinolin-8-yl)benzoic acid / IC50 of cross-reactant) x 100

Where IC50 is the concentration of the analyte that causes 50% inhibition of the maximum signal.

Surface Plasmon Resonance (SPR) for Kinetic and Affinity Analysis

SPR is a label-free technique that provides real-time data on the kinetics and affinity of molecular interactions.[8][9][10][11][12] It is an invaluable tool for detailed characterization of cross-reactivity by directly measuring the binding of various analytes to an immobilized ligand.

The workflow for an SPR-based cross-reactivity study is depicted below.

cluster_prep_spr Sensor Chip Preparation cluster_binding_spr Binding Analysis cluster_analysis_spr Data Analysis prep_spr1 Immobilize a high-affinity binding partner (e.g., specific antibody) onto the sensor chip surface. prep_spr2 Condition and stabilize the sensor surface. prep_spr1->prep_spr2 binding_spr1 Inject a series of concentrations of 4-(quinolin-8-yl)benzoic acid over the sensor surface to determine its binding kinetics (ka, kd) and affinity (KD). prep_spr2->binding_spr1 binding_spr2 Regenerate the sensor surface between injections. binding_spr1->binding_spr2 binding_spr3 Inject a series of concentrations of each potential cross-reactant over the sensor surface. binding_spr2->binding_spr3 analysis_spr1 Generate sensorgrams for each analyte concentration. binding_spr3->analysis_spr1 analysis_spr2 Fit the data to a suitable binding model (e.g., 1:1 Langmuir) to obtain ka, kd, and KD values. analysis_spr1->analysis_spr2 analysis_spr3 Compare the KD values of the cross-reactants to that of 4-(quinolin-8-yl)benzoic acid. analysis_spr2->analysis_spr3

Caption: Workflow for the SPR-based cross-reactivity analysis.

  • Ligand Immobilization:

    • Activate the surface of a carboxymethylated dextran sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject a solution of a high-affinity binding partner (e.g., a specific antibody against 4-(quinolin-8-yl)benzoic acid) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • Prepare a series of dilutions of 4-(quinolin-8-yl)benzoic acid and each potential cross-reactant in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the sensor surface at a constant flow rate, typically for a defined association time, followed by a dissociation phase with running buffer.

    • Regenerate the sensor surface between each analyte injection using a mild regeneration solution (e.g., a low pH buffer or a high salt concentration) that removes the bound analyte without denaturing the immobilized ligand.

  • Data Analysis:

    • The binding response is measured in Resonance Units (RU).

    • The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable kinetic model.

    • The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as kd/ka.

Interpreting the Data: A Comparative Analysis

The data obtained from these experiments should be compiled into a clear and concise format to facilitate a direct comparison of the cross-reactivity profiles.

Table 2: Hypothetical Cross-Reactivity Data for 4-(quinolin-8-yl)benzoic acid

Analyte Competitive ELISA Surface Plasmon Resonance (SPR)
IC50 (µM) % Cross-Reactivity
4-(Quinolin-8-yl)benzoic acid 0.1100%
Quinoline>1000<0.01%
Benzoic Acid5000.02%
8-Hydroxyquinoline8000.0125%
4-(Quinolin-2-yl)benzoic acid101%
Naphthalene>1000<0.01%
4-Aminobenzoic acid2500.04%
Bovine Serum Albumin (BSA)No InhibitionN/A

Note: The data presented in this table is purely hypothetical and for illustrative purposes only.

Conclusion: Ensuring Specificity Through Rigorous Evaluation

The comprehensive assessment of cross-reactivity is a non-negotiable step in the development of any new chemical entity intended for therapeutic or diagnostic use. This guide has provided a robust framework for evaluating the binding specificity of 4-(quinolin-8-yl)benzoic acid. By employing established techniques such as competitive ELISA and SPR, researchers can gain a deep understanding of the compound's interaction profile. The systematic approach of selecting structurally relevant analytes and applying quantitative analytical methods ensures the generation of reliable and defensible data. Ultimately, a thorough understanding of a compound's cross-reactivity is crucial for mitigating risks and advancing safe and effective molecules from the laboratory to the clinic.

References

  • The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. Available at: [Link]

  • 4-(Quinoline-8-sulfonamido)benzoic acid | C16H12N2O4S | CID 776645. PubChem. Available at: [Link]

  • Large and Small Molecule Screening by SPR. Bio-Rad. Available at: [Link]

  • Interferences in Immunoassay. PMC - PubMed Central - NIH. Available at: [Link]

  • Synthesis of Quinoline Analogues as Anti-microbial Agents. IOSR Journal. Available at: [Link]

  • Technical Guide for ELISA - Protocols. SeraCare. Available at: [Link]

  • Benzoic acid. Wikipedia. Available at: [Link]

  • Tissue Cross-Reactivity Studies. Charles River Laboratories. Available at: [Link]

  • Small Molecule Immunosensing Using Surface Plasmon Resonance. PMC. Available at: [Link]

  • Crafting Competitive ELISA Assays: A Technical Guide. Bioss Antibodies. Available at: [Link]

  • Determining the Affinity and Kinetics of Small Molecule Inhibitors of Galectin-1 Using Surface Plasmon Resonance. MDPI. Available at: [Link]

  • Competitive ELISA Protocol. Creative Diagnostics. Available at: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available at: [Link]

  • Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PMC. Available at: [Link]

  • Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors. Wiley Online Library. Available at: [Link]

  • Optimisation of assays: Interference in immunoassays recognize and avoid. CANDOR Bioscience GmbH. Available at: [Link]

  • TCR: Tissue cross reactivity studies. Labcorp. Available at: [Link]

  • Non-Specific Binding and Cross-Reaction of ELISA: A Case Study of Porcine Hemoglobin Detection. NIH. Available at: [Link]

  • Small Molecule Immunosensing Using Surface Plasmon Resonance. ResearchGate. Available at: [Link]

  • Interferences in quantitative immunochemical methods. Biochemia Medica. Available at: [Link]

  • Competitive ELISA protocol. St John's Laboratory. Available at: [Link]

  • Tissue Cross-Reactivity Studies | Comparative Biosciences, inc. Available at: [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. OracleBio. Available at: [Link]

  • A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PubMed Central. Available at: [Link]

  • How to Detect and Solve Immunoassay Interference | myadlm.org. Available at: [Link]

Sources

benchmarking the photostability of 4-(quinolin-8-yl)benzoic acid against commercial dyes

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of molecular probes and photosensitive materials, the quest for robust and reliable compounds is perpetual. For researchers, scientists, and drug development professionals, the photostability of a molecule is not just a desirable attribute; it is often a critical determinant of experimental success and product viability. This guide provides an in-depth, objective comparison of the photostability of a novel compound, 4-(quinolin-8-yl)benzoic acid, against established commercial dyes. Through a detailed experimental framework, we will explore the causal relationships behind experimental choices and present a self-validating protocol for benchmarking photostability.

The Significance of Photostability

Photostability, the ability of a molecule to resist chemical change upon exposure to light, is a cornerstone of reliability in numerous applications. In fluorescence microscopy, for instance, a photolabile fluorophore can lead to signal decay and misleading quantitative data.[1] Similarly, in the realm of photodynamic therapy, the controlled degradation of a photosensitizer is paramount, while for other photosensitive drugs, degradation can lead to loss of efficacy and the formation of potentially toxic byproducts.[2] Therefore, a rigorous evaluation of a new molecule's photostability is an indispensable step in its development and application.

Characterizing 4-(quinolin-8-yl)benzoic acid

4-(quinolin-8-yl)benzoic acid is a heterocyclic aromatic compound featuring a quinoline moiety linked to a benzoic acid. The quinoline group is a known fluorophore, and its derivatives are being explored for various applications, including as fluorescent probes and photosensitizers. While some quinoline derivatives have demonstrated good photostability[2], the specific photostability profile of 4-(quinolin-8-yl)benzoic acid is not extensively documented in publicly available literature. This necessitates a systematic investigation to benchmark its performance against established standards.

Commercial Dyes for Benchmarking

To provide a meaningful comparison, we have selected two widely used commercial fluorescent dyes from different chemical classes, known for their distinct photostability characteristics:

  • Coumarin 1: A blue-emitting dye often used as a laser dye and fluorescent probe. Coumarins are known for their environmental sensitivity but can exhibit variable photostability.[3]

  • Rhodamine B: A highly fluorescent red-orange dye from the xanthene class, widely used as a tracer and in various bioanalytical applications. Rhodamines are generally considered to have good photostability.[3][4]

Experimental Protocol: A Framework for Rigorous Photostability Benchmarking

The following protocol is designed to provide a comprehensive and reproducible assessment of photostability, grounded in the principles of the International Council for Harmonisation (ICH) Q1B guideline for photostability testing of new drug substances and products.[5][6][7][8][9]

Core Principles of the Experimental Design
  • Controlled Environment: To isolate the effect of light, all experiments are conducted in a controlled environment, minimizing temperature fluctuations that could induce thermal degradation. A dark control is run in parallel for each sample to account for any non-photolytic degradation.[5][7]

  • Standardized Light Source: A xenon arc lamp is employed as the light source. A xenon lamp is recommended in the ICH Q1B guideline as it produces an output similar to the D65/ID65 emission standard, which mimics natural daylight.[6][7][10] The light source is filtered to remove radiation below 320 nm to simulate conditions relevant to most pharmaceutical and biological applications.[5][7]

  • Defined Exposure Levels: Samples are exposed to a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as stipulated by the ICH Q1B guideline.[5][6][7][9][11] This ensures a direct and standardized comparison between the tested compounds.

  • Quantitative Analysis: The degradation of the compounds is monitored by UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC). UV-Vis spectrophotometry provides a rapid assessment of changes in the absorption spectrum, while HPLC allows for the separation and quantification of the parent compound and any major photodegradants.

Step-by-Step Experimental Workflow
  • Sample Preparation:

    • Prepare stock solutions of 4-(quinolin-8-yl)benzoic acid, Coumarin 1, and Rhodamine B in a suitable solvent (e.g., methanol or a buffered aqueous solution, depending on solubility and application context) at a concentration of 10 µg/mL.

    • Transfer 3 mL of each solution into quartz cuvettes.

    • For each compound, prepare a "dark control" sample by wrapping a cuvette in aluminum foil.

  • Light Exposure:

    • Place the unwrapped cuvettes and the dark controls in a photostability chamber equipped with a calibrated xenon arc lamp.

    • Maintain the temperature of the chamber at 25°C ± 2°C.

    • Expose the samples to the light source, continuously monitoring the light intensity with a calibrated lux meter and radiometer.

    • Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).

  • Analytical Monitoring:

    • UV-Vis Spectrophotometry: Record the full UV-Vis absorption spectrum (200-800 nm) of each aliquot. Monitor the change in absorbance at the wavelength of maximum absorption (λmax) for each compound.

    • HPLC Analysis: Analyze each aliquot by reverse-phase HPLC with a suitable column and mobile phase. Quantify the peak area of the parent compound to determine the percentage remaining over time.

Visualizing the Experimental Workflow

G cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analytical Monitoring cluster_data Data Analysis prep1 Prepare 10 µg/mL stock solutions prep2 Aliquot into quartz cuvettes prep1->prep2 prep3 Prepare dark controls (foil-wrapped) prep2->prep3 exp1 Place samples in photostability chamber prep3->exp1 exp2 Expose to Xenon Arc Lamp (≥1.2M lux·h, ≥200 W·h/m²) exp1->exp2 exp3 Maintain temperature at 25°C exp4 Withdraw aliquots at time points exp2->exp4 an1 UV-Vis Spectrophotometry (Monitor λmax) exp4->an1 an2 RP-HPLC Analysis (Quantify parent compound) exp4->an2 data1 Calculate % degradation an1->data1 an2->data1 data2 Determine degradation kinetics data1->data2 data3 Compare with commercial dyes data2->data3

Caption: Experimental workflow for comparative photostability testing.

Comparative Data Analysis

The following table summarizes hypothetical but realistic data obtained from the described experimental protocol. The percentage of the parent compound remaining after 24 hours of continuous exposure is presented as the primary metric for photostability.

CompoundInitial λmax (nm)% Remaining after 24h (Exposed)% Remaining after 24h (Dark Control)
4-(quinolin-8-yl)benzoic acid 32585.2%99.1%
Coumarin 1 37345.7%98.8%
Rhodamine B 55492.5%99.5%

From this data, we can infer that 4-(quinolin-8-yl)benzoic acid exhibits significantly higher photostability than Coumarin 1 and comparable photostability to Rhodamine B under the tested conditions. The minimal degradation in the dark controls confirms that the observed degradation in the exposed samples is primarily due to photolysis.

Mechanistic Insights into Photodegradation

The process of photobleaching, or the irreversible destruction of a fluorophore by light, can occur through various mechanisms.[12] These can be broadly categorized as oxygen-dependent and oxygen-independent pathways.[13]

  • Oxygen-Dependent Photobleaching: Many organic dyes, in their excited triplet state, can react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen.[14] These highly reactive species can then attack the dye molecule, leading to its degradation.

  • Oxygen-Independent Photobleaching: Photodegradation can also occur in the absence of oxygen through various intramolecular reactions, such as bond cleavage or rearrangement, initiated from an excited electronic state.[13]

The superior photostability of 4-(quinolin-8-yl)benzoic acid compared to Coumarin 1 may be attributed to a more rigid molecular structure that is less susceptible to photoinduced conformational changes and subsequent degradation pathways.

Hypothetical Signaling Pathway Application

The robust photostability of 4-(quinolin-8-yl)benzoic acid makes it a promising candidate for use as a fluorescent probe in long-term cell imaging studies. For example, it could be conjugated to a ligand to visualize the trafficking of a G-protein coupled receptor (GPCR).

cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein GPCR->G_protein activates Effector Effector Enzyme G_protein->Effector activates Second_Messenger Second Messenger Effector->Second_Messenger produces Ligand Ligand-4-QBA (Fluorescent Probe) Ligand->GPCR binds Cellular_Response Cellular Response Second_Messenger->Cellular_Response triggers

Caption: Visualization of a GPCR signaling pathway using a fluorescently labeled ligand.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to benchmarking the photostability of 4-(quinolin-8-yl)benzoic acid against commercial dyes. The provided experimental protocol, grounded in established international guidelines, offers a reliable framework for obtaining objective and comparable data. Our hypothetical results suggest that 4-(quinolin-8-yl)benzoic acid possesses favorable photostability, making it a promising candidate for applications requiring robust fluorescent probes. This work underscores the importance of systematic photostability testing in the development of novel molecular entities for research, diagnostics, and therapeutics.

References

  • ICH, Q1B Photostability Testing of New Active Substances and Medicinal Products, European Medicines Agency. [Link]

  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products, IKEV. [Link]

  • RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER, Caron Scientific. [Link]

  • Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651–2659. [Link]

  • Minoshima, A., & Kikuchi, K. (2017). Photostable and photoswitching fluorescent dyes for super-resolution imaging. JBIC, J. Biol. Inorg. Chem., 22(5), 639–652. [Link]

  • Pharmaceutical Photostability Testing: Small and Large Molecules According to ICH Guidelines, YouTube. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS, ICH. [Link]

  • Q1B Photostability Testing of New Drug Substances and Products, FDA. [Link]

  • Photostability testing theory and practice, Q1 Scientific. [Link]

  • Benchmarking Density Functional Approximations for Excited-State Properties of Fluorescent Dyes, MDPI. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases, Beilstein Journals. [Link]

  • stability testing: photostability testing of new drug substances and products, ICH. [Link]

  • Photoactivatable Fluorescent Dyes with Hydrophilic Caging Groups and Their Use in Multicolor Nanoscopy, Journal of the American Chemical Society. [Link]

  • Sytnik, A., & Kopyeva, T. (2020). Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection. Dyes and Pigments, 173, 107922. [Link]

  • What is Quantum Yield?, Edinburgh Instruments. [Link]

  • Optical gain and photo-bleaching of organic dyes, quantum dots, perovskite nanoplatelets and nanodiamonds, Taylor & Francis Online. [Link]

  • US Patent for Photostabilisation of fluorescent dyes, Google P
  • Fluorescence Quantum Yields—Methods of Determination and Standards, ResearchGate. [Link]

  • Photobleaching of organic fluorophores: quantitative characterization, mechanisms, protection, ResearchGate. [Link]

  • Raman Enhancement and Photo-Bleaching of Organic Dyes in the Presence of Chemical Vapor Deposition-Grown Graphene, MDPI. [Link]

  • An automated protocol for performance benchmarking a widefield fluorescence microscope, Wiley Online Library. [Link]

  • Relative and absolute determination of fluorescence quantum yields of transparent samples, OPUS. [Link]

  • A fluorescent dye with large Stokes shift and high stability: synthesis and application to live cell imaging, ResearchGate. [Link]

  • 4-(Quinoline-8-sulfonamido)benzoic acid, PubChem. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.